Product packaging for Cyclohexylglycine(Cat. No.:CAS No. 14328-51-9)

Cyclohexylglycine

Numéro de catalogue: B555394
Numéro CAS: 14328-51-9
Poids moléculaire: 157.21 g/mol
Clé InChI: WAMWSIDTKSNDCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexylglycine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound l-alpha-Cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B555394 Cyclohexylglycine CAS No. 14328-51-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279475
Record name 2-amino-2-cyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-29-9
Record name Cyclohexylglycine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5664-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-cyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclohexylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLGLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LLL792IE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a bulky cyclohexyl group attached to the α-carbon, impart distinct physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, with a focus on its role as a modulator of glycine receptors.

Chemical Structure and Stereoisomerism

This compound, systematically named 2-amino-2-cyclohexylacetic acid, is a chiral molecule existing as two enantiomers: (S)-cyclohexylglycine (L-cyclohexylglycine) and (R)-cyclohexylglycine (D-cyclohexylglycine), as well as a racemic mixture of both. The presence of the cyclohexyl ring introduces significant steric bulk, influencing the molecule's conformation and its interactions with biological targets.

The absolute configuration of the chiral center dramatically affects the biological activity of this compound derivatives. Therefore, the stereoselective synthesis or efficient resolution of the enantiomers is crucial for its application in drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

PropertyValueReference
IUPAC Name 2-amino-2-cyclohexylacetic acid
Chemical Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point (S)-isomer: ~255 °C(R)-isomer: ~256 °C
Boiling Point Data not consistently available; decomposes upon heating.
Solubility Soluble in water and polar organic solvents.[3]
pKa Estimated values are approximately 2.3 for the carboxylic acid group and 9.6 for the amino group, similar to other amino acids.
LogP 0.9786

Experimental Protocols

Enantioselective Synthesis of (S)-Cyclohexylglycine

A common method for the enantioselective synthesis of (S)-cyclohexylglycine is the hydrogenation of (S)-phenylglycine.[3]

Methodology:

  • Reaction Setup: A slurry of (S)-phenylglycine (1 equivalent) is prepared in a mixture of 30% aqueous HCl and water in an autoclave.

  • Catalyst Addition: 5% Rhodium on Carbon (Rh/C) is added as the catalyst.

  • Hydrogenation: The mixture is stirred at 50 °C under a hydrogen gas pressure of 3.6 bar for approximately 40 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The reaction mixture is brought to room temperature.

  • Isolation: The product, (S)-cyclohexylglycine, is isolated by neutralizing the reaction mixture, followed by filtration and drying.

Analytical Workflow for Synthesis Monitoring:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: (S)-Phenylglycine reaction Hydrogenation (Rh/C, H2, 50°C, 3.6 bar) start->reaction workup Filtration & Neutralization reaction->workup tlc TLC Monitoring reaction->tlc product End: (S)-Cyclohexylglycine workup->product hplc Chiral HPLC for e.e. product->hplc nmr 1H & 13C NMR for Structure product->nmr ms Mass Spectrometry for MW product->ms

Caption: Experimental workflow for the synthesis and analysis of (S)-cyclohexylglycine.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound typically shows a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexyl protons. The α-proton signal appears as a doublet around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum displays signals for the cyclohexyl carbons between δ 25-45 ppm, the α-carbon around δ 60 ppm, and the carboxyl carbon above δ 175 ppm.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of this compound (m/z 158.1 for [M+H]⁺).[4] The fragmentation pattern often involves the loss of the carboxylic acid group and fragmentation of the cyclohexyl ring.

Biological Significance: Modulation of Glycine Receptors

This compound and its derivatives are known to act as modulators of glycine receptors (GlyRs).[5] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6]

Glycine Receptor Signaling Pathway:

Glycine, the endogenous agonist, binds to the extracellular domain of the GlyR, causing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thus producing an inhibitory signal.

This compound-containing molecules can act as allosteric modulators, binding to a site on the receptor distinct from the glycine binding site.[7] This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to glycine. This modulation presents a promising avenue for the development of drugs targeting neurological disorders associated with imbalances in inhibitory neurotransmission.[7]

signaling_pathway cluster_receptor Glycine Receptor (GlyR) GlyR GlyR (Pentameric Ion Channel) Chloride_Influx Cl- Influx GlyR->Chloride_Influx Opens Channel Glycine_Binding_Site Glycine Binding Site Glycine_Binding_Site->GlyR Activates Allosteric_Site Allosteric Site Allosteric_Site->GlyR Modulates Activity Glycine Glycine (Agonist) Glycine->Glycine_Binding_Site Binds This compound This compound Derivative (Allosteric Modulator) This compound->Allosteric_Site Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) & Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the glycine receptor modulated by this compound.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties, coupled with its ability to modulate the activity of glycine receptors, make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. A thorough understanding of its chemical properties, stereochemistry, and biological interactions is paramount for its successful application in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important non-proteinogenic amino acid.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-cyclohexylacetic acid, also known as (S)-cyclohexylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique sterically demanding cyclohexyl side chain makes it a valuable building block for the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid, focusing on experimental protocols, quantitative data, and logical workflows.

Synthetic Strategies

Several synthetic strategies can be employed for the asymmetric synthesis of (S)-2-Amino-2-cyclohexylacetic acid. The most prominent methods include:

  • Asymmetric Hydrogenation of (S)-Phenylglycine: A direct and efficient method that relies on the stereospecific reduction of the aromatic ring of readily available (S)-phenylglycine.

  • Diastereoselective Strecker Synthesis: A classical approach to amino acid synthesis, adapted for asymmetry through the use of a chiral auxiliary.

  • Enzymatic Resolution: A biocatalytic method to separate the desired (S)-enantiomer from a racemic mixture.

  • Alkylation of Chiral Glycine Enolate Equivalents: A versatile method involving the stereoselective alkylation of a chiral glycine template with a cyclohexyl electrophile.

This guide will provide a detailed experimental protocol for the asymmetric hydrogenation method, for which specific literature data is available, and discuss the general principles of the other key strategies.

Experimental Protocols and Data

Asymmetric Hydrogenation of (S)-Phenylglycine

This method stands out for its high yield and excellent preservation of stereochemical integrity. The protocol described below is based on the work of Minnaard, A. J., et al.[1]

Experimental Protocol:

A slurry of (S)-phenylglycine (20.0 g, 0.132 mol, 99% e.e.) in a solution of 30% aqueous HCl (25 g, 0.208 mol) and water (90 g) is placed in an autoclave. To this mixture, 5% Rhodium on Carbon (Rh/C) catalyst (2.10 g, 59% moisture content) is added. The autoclave is sealed and the slurry is stirred at 50°C. After approximately 30 minutes, the starting material completely dissolves. The reaction is continued for 40 hours under a hydrogen gas pressure of 3.6 bar, with continuous stirring at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The filtrate is then neutralized, leading to the precipitation of the product. The solid product is collected by filtration and dried to yield pure (S)-2-Amino-2-cyclohexylacetic acid.[1]

Quantitative Data:

ParameterValueReference
Starting Material(S)-Phenylglycine[1]
Catalyst5% Rh/C[1]
Temperature50°C[1]
Pressure3.6 bar H₂[1]
Reaction Time40 hours[1]
Yield 92% [1]
Enantiomeric Excess (e.e.) >99% [1]

This method provides an excellent yield and demonstrates that the hydrogenation of the phenyl ring occurs without racemization at the alpha-carbon.[1]

Alternative Synthetic Routes

While the asymmetric hydrogenation of (S)-phenylglycine is a highly effective method, other synthetic strategies offer alternative approaches.

Diastereoselective Strecker Synthesis

The Strecker synthesis is a fundamental method for preparing alpha-amino acids. To achieve enantioselectivity, a chiral auxiliary is typically employed. The general workflow is as follows:

  • Imine Formation: Cyclohexanecarboxaldehyde is reacted with a chiral amine (the chiral auxiliary) to form a chiral imine.

  • Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The chiral auxiliary directs the cyanide attack to one face of the imine, leading to the formation of a diastereomerically enriched alpha-aminonitrile.

  • Hydrolysis and Auxiliary Removal: The nitrile group is hydrolyzed to a carboxylic acid, and the chiral auxiliary is subsequently cleaved to yield the desired (S)-2-Amino-2-cyclohexylacetic acid.

The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 2-Amino-2-cyclohexylacetic acid, this can be achieved by:

  • Racemic Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

  • Enzyme-Catalyzed Hydrolysis: A stereoselective enzyme, such as a lipase or protease, is used to selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid. For example, the enzyme could selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted.

  • Separation: The unreacted (S)-ester can then be separated from the (R)-amino acid.

  • Hydrolysis: The isolated (S)-ester is then hydrolyzed to afford the final product, (S)-2-Amino-2-cyclohexylacetic acid.

The efficiency of this method depends on the selectivity of the enzyme for one of the enantiomers.

Alkylation of Chiral Glycine Enolate Equivalents

This approach involves the use of a chiral glycine derivative which can be deprotonated to form a chiral enolate. This enolate is then reacted with a cyclohexyl electrophile.

  • Formation of Chiral Glycine Derivative: Glycine is reacted with a chiral auxiliary to form a chiral Schiff base or a related derivative.

  • Deprotonation: A strong base is used to deprotonate the alpha-carbon of the glycine unit, forming a chiral enolate.

  • Alkylation: The chiral enolate is then reacted with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The chiral auxiliary directs the alkylation to occur from one face, leading to a high diastereoselectivity.

  • Hydrolysis and Auxiliary Removal: The product is then hydrolyzed to cleave the chiral auxiliary and reveal the desired (S)-2-Amino-2-cyclohexylacetic acid.

Visualizations

Synthesis_Pathways cluster_0 Asymmetric Hydrogenation cluster_1 Diastereoselective Strecker Synthesis cluster_2 Enzymatic Resolution S_PG (S)-Phenylglycine H2_RhC H₂ (3.6 bar) 5% Rh/C, 50°C S_PG->H2_RhC S_CHG (S)-2-Amino-2- cyclohexylacetic acid H2_RhC->S_CHG 92% Yield >99% e.e. CHA Cyclohexane- carboxaldehyde ChiralImine Chiral Imine CHA->ChiralImine ChiralAmine Chiral Amine (Auxiliary) ChiralAmine->ChiralImine Cyanide Cyanide Source (e.g., TMSCN) ChiralImine->Cyanide Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide->Aminonitrile Hydrolysis Hydrolysis & Auxiliary Removal Aminonitrile->Hydrolysis S_CHG2 (S)-2-Amino-2- cyclohexylacetic acid Hydrolysis->S_CHG2 Racemic_CHG Racemic 2-Amino-2- cyclohexylacetic acid Esterification Esterification Racemic_CHG->Esterification RacemicEster Racemic Ester Esterification->RacemicEster Enzyme Enzyme-catalyzed Hydrolysis RacemicEster->Enzyme S_Ester (S)-Ester Enzyme->S_Ester R_Acid (R)-Acid Enzyme->R_Acid Separation Separation S_Ester->Separation Hydrolysis2 Hydrolysis S_Ester->Hydrolysis2 R_Acid->Separation Separation->S_Ester S_CHG3 (S)-2-Amino-2- cyclohexylacetic acid Hydrolysis2->S_CHG3

Figure 1: Overview of synthetic pathways to (S)-2-Amino-2-cyclohexylacetic acid.

Hydrogenation_Workflow Start Start: (S)-Phenylglycine, aq. HCl, H₂O Autoclave Charge Autoclave Add 5% Rh/C Start->Autoclave Reaction Heat to 50°C Pressurize with H₂ (3.6 bar) Stir for 40h Autoclave->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Neutralization Neutralize Filtrate Filtration->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Isolation Filter and Dry Product Precipitation->Isolation FinalProduct Final Product: (S)-2-Amino-2-cyclohexylacetic acid Isolation->FinalProduct

Figure 2: Experimental workflow for the asymmetric hydrogenation of (S)-phenylglycine.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid is achievable through several synthetic routes. The asymmetric hydrogenation of (S)-phenylglycine offers a direct, high-yielding, and stereospecific method with a straightforward experimental protocol. Alternative methods such as the diastereoselective Strecker synthesis, enzymatic resolution, and alkylation of chiral glycine enolates provide valuable and versatile approaches, the suitability of which may depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary foundational knowledge for researchers and professionals to select and implement an appropriate synthetic strategy for obtaining this important unnatural amino acid.

References

Cyclohexylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Cyclohexylglycine, its Physicochemical Properties, and its Role in Scientific Research and Pharmaceutical Development.

This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a cyclohexyl ring attached to the alpha-carbon of glycine, impart distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for studying biological systems. This guide provides a detailed overview of this compound, including its chemical identifiers, molecular properties, and relevant applications for researchers and scientists.

Core Physicochemical Data

The fundamental properties of this compound and its common derivatives are crucial for their application in experimental settings. The following tables summarize the key quantitative data for various forms of this compound.

Table 1: Chemical Identifiers for this compound and Related Compounds
Compound NameSynonym(s)CAS NumberPubChem CID
(R)-CyclohexylglycineD-Cyclohexylglycine; (2R)-2-amino-2-cyclohexylacetic acid14328-52-0736849[1]
(S)-CyclohexylglycineL-Cyclohexylglycine; (S)-2-Amino-2-cyclohexylacetic acid14328-51-9224391[2]
This compound2-Amino-2-cyclohexylacetic acid5664-29-9Not Available
N-Cyclohexylglycine-Not Available42810[3]
Boc-L-CyclohexylglycineN-(tert-Butoxycarbonyl)-L-2-cyclohexylglycine109183-71-3Not Available
Table 2: Molecular Properties of this compound and Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₅NO₂157.21[1][3][4]
Boc-L-CyclohexylglycineC₁₃H₂₃NO₄257.33 - 257.35[5][6]

Applications in Research and Drug Development

This compound and its derivatives serve as versatile tools in various research and development endeavors.

Pharmaceutical Development: The primary application of this compound lies in its use as a chiral building block for the synthesis of pharmaceuticals. Its rigid cyclohexyl group can introduce conformational constraints into peptide-based drugs, potentially leading to increased potency, selectivity, and metabolic stability. For instance, D-2-Cyclohexylglycine is utilized in the development of therapeutic agents targeting the central nervous system.[4]

Neuropharmacological Research: Certain derivatives of this compound have been investigated for their modulatory effects on neurotransmitter systems. D-2-Cyclohexylglycine, for example, is explored for its ability to modulate glycine receptors, making it a subject of interest in studies related to neurological disorders and pain management.[4]

Experimental Protocols and Methodologies

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_development Development Phase start Start with Protected This compound (e.g., Boc-Chg-OH) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis 1. Incorporation cleavage Cleavage from Resin and Deprotection synthesis->cleavage 2. Elongation purification Purification by RP-HPLC cleavage->purification 3. Isolation analysis Characterization (LC-MS, NMR) purification->analysis 4. Verification bioassay In vitro Biological Assays (e.g., Receptor Binding) analysis->bioassay 5. Functional Testing lead_opt Lead Optimization bioassay->lead_opt 6. SAR Studies preclinical Preclinical Studies lead_opt->preclinical 7. Candidate Selection

Generalized workflow for peptide drug discovery using this compound.

This workflow begins with the incorporation of a protected form of this compound, such as Boc-L-cyclohexylglycine, into a peptide sequence using solid-phase peptide synthesis. Following synthesis, the peptide is cleaved from the solid support, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity before being subjected to biological assays to evaluate its activity. Promising candidates may then undergo lead optimization and further preclinical development.

Logical Relationships in Application

The decision to use a specific isomer of this compound is dictated by the desired stereochemistry of the final compound, which is often critical for its biological activity. The following diagram illustrates the logical relationship between the choice of starting material and its application.

logical_relationship cluster_isomers This compound Isomers cluster_applications Potential Applications d_chg D-Cyclohexylglycine ((R)-isomer) cns_drugs CNS-Targeting Drugs d_chg->cns_drugs e.g., Glycine Receptor Modulators chiral_synthesis Chiral Auxiliaries d_chg->chiral_synthesis l_chg L-Cyclohexylglycine ((S)-isomer) peptide_mimetics Peptidomimetics l_chg->peptide_mimetics Incorporation into Peptides l_chg->chiral_synthesis

Logical relationship between this compound isomers and their applications.

Both D- and L-isomers of this compound are valuable in organic synthesis as chiral auxiliaries. In the context of drug development, the specific stereoisomer is chosen based on the target and the desired pharmacological effect. For instance, as mentioned, D-2-Cyclohexylglycine has been explored for its effects on the central nervous system, while L-Cyclohexylglycine is more commonly incorporated into peptide sequences to mimic natural amino acids with bulky side chains.

References

The Multifaceted Biological Activities of Cyclohexylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylglycine, a non-proteinogenic amino acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives have shown notable potential as anticancer agents, particularly when incorporated into metal complexes. These compounds often exert their effects through interactions with DNA, leading to the inhibition of cancer cell proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
[Pt(NH₃)₂(L)]NO₃ (Complex 1)HCT116 (Human Colon Cancer)35.51[1]
[Pt(bipy)(L)]NO₃ (Complex 2)HCT116 (Human Colon Cancer)51.33[1]
Carboplatin (Reference)HCT116 (Human Colon Cancer)51.94[1]

L denotes the this compound ligand.

Mechanism of Action: DNA Interaction

Platinum-based complexes containing this compound ligands have been shown to interact with DNA, a key mechanism for their anticancer effects. These interactions are often non-covalent, involving groove binding and electrostatic interactions, which disrupt the natural structure of DNA and inhibit replication.[1] Molecular docking studies have indicated significant binding energies between these complexes and DNA.[1]

Derivative This compound-Pt Complex DNA Cancer Cell DNA Derivative->DNA Groove Binding & Electrostatic Interaction Replication DNA Replication Derivative->Replication Inhibition DNA->Replication Template for Apoptosis Apoptosis Replication->Apoptosis Dysfunction leads to

Caption: Proposed mechanism of anticancer action for this compound-Platinum complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • This compound derivative stock solution

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. Certain 4-amino this compound analogues have demonstrated potent inhibitory activity against this enzyme.

Compound/DerivativeDPP-IV IC50 (nM)Reference
Bis-sulfonamide 15e2.6[2]
2,4-difluorobenzenesulfonamide 15b-[2]
1-naphthyl amide 16b-[2]

Specific IC50 values for 15b and 16b were not provided in the abstract, but they were noted to have an acceptable in vitro profile.

DPP-IV inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and reduced glucagon release, ultimately lowering blood glucose levels.

Derivative This compound DPP-IV Inhibitor DPPIV DPP-IV Enzyme Derivative->DPPIV Inhibition GLP1_inactive GLP-1 (Inactive) DPPIV->GLP1_inactive Produces GLP1 GLP-1 (Active) GLP1->DPPIV Degradation by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Lowers

Caption: Signaling pathway of DPP-IV inhibition by this compound derivatives.

A common method for assessing DPP-IV inhibition is a fluorescence-based assay using a substrate that releases a fluorescent product upon cleavage by DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound derivative test compounds

  • Known DPP-IV inhibitor (positive control, e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Reaction: In each well of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound or control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition

CDK12 is involved in the regulation of transcription and is a target in cancer therapy. Certain arylurea derivatives containing a cyclohexyl group have shown potent and selective CDK12 inhibitory activity.

CDK12 plays a crucial role in coordinating transcription with mRNA processing. Its inhibition can sensitize cancer cells to DNA-damaging agents. CDK12 is involved in several oncogenic pathways, and its overexpression is linked to some cancers.

CDK12 CDK12 RNAPII RNA Polymerase II CDK12->RNAPII Phosphorylates Transcription Transcription Elongation & mRNA Processing RNAPII->Transcription Regulates Oncogenes Oncogene Expression (e.g., MYC, HER2-pathway genes) Transcription->Oncogenes Drives Cancer Cancer Cell Proliferation & Survival Oncogenes->Cancer Inhibitor Cyclohexyl-containing CDK12 Inhibitor Inhibitor->CDK12 Inhibits

Caption: Role of CDK12 in cancer and its inhibition.

Acetylcholinesterase (AChE) Inhibition

AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Some cyclohexenone derivatives have shown AChE inhibitory activity.

Compound/DerivativeAChE IC50 (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives0.93 to 133.12[3]

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivative test compounds

  • Known AChE inhibitor (positive control, e.g., donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Reaction Mixture: In each well, add the phosphate buffer, DTNB solution, and the test compound or control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial and Antiviral Activities

The exploration of this compound derivatives for their antimicrobial and antiviral properties is an emerging area of research. While extensive quantitative data is not yet widely available, initial studies suggest potential in these therapeutic areas.

Antimicrobial Activity

Some derivatives of cyclohexane have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound derivative test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

The evaluation of this compound derivatives against various viruses is a promising field. A patent application has described the use of certain this compound derivatives as agents that accelerate the death of HIV-infected cells.[4]

Experimental Protocol: Viral Replication Assay (General)

Assessing the antiviral activity typically involves infecting host cells with a virus and then treating them with the test compound to measure the inhibition of viral replication.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • This compound derivative test compounds

  • Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral nucleic acids, or ELISA for viral proteins)

Procedure:

  • Cell Culture: Plate host cells in a suitable format (e.g., 24- or 96-well plates) and grow to an appropriate confluency.

  • Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI). After a short adsorption period, remove the viral inoculum and add a medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: At the end of the incubation, quantify the extent of viral replication using a suitable method.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 (half-maximal effective concentration).

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents and potent enzyme inhibitors highlights their potential for the development of novel therapeutics. The emerging evidence of their antimicrobial and antiviral activities further broadens their therapeutic applicability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

An In-depth Technical Guide to Cyclohexylglycine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, particularly the bulky and lipophilic cyclohexyl ring, impart favorable properties to parent molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in the design and development of novel therapeutic agents, with a focus on its application in two distinct and significant areas: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and platinum-based anticancer agents.

This compound as a Scaffold in Drug Design

The incorporation of a this compound moiety into a drug candidate can significantly influence its pharmacological properties. The cyclohexyl group can establish crucial van der Waals interactions within the binding pocket of a target protein, leading to increased potency. Furthermore, its steric bulk can shield adjacent chemical bonds from enzymatic degradation, thereby prolonging the drug's half-life. The chirality of this compound also allows for stereospecific interactions with biological targets, a critical aspect of modern drug design.

I. This compound in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the development of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1]

A. Quantitative Data on this compound-Based DPP-IV Inhibitors

Substituted 4-amino this compound analogues have shown significant promise as potent DPP-IV inhibitors. The following table summarizes the in vitro activity of a key example.

Compound IDStructureDPP-IV IC50 (nM)SelectivityPharmacokinetic Profile (Rat)Reference
15e Bis-sulfonamide derivative of 4-amino this compound2.6Excellent selectivity over other proteasesGood pharmacokinetic properties[2]
15b 2,4-difluorobenzenesulfonamide derivative of 4-amino this compound-Acceptable in vitro profileGood pharmacokinetic properties, orally efficacious at 3 mpk in an OGTT in lean mice[2]
16b 1-naphthyl amide derivative of 4-amino this compound-Acceptable in vitro profileGood pharmacokinetic properties[2]
B. Structure-Activity Relationship (SAR) of this compound-Based DPP-IV Inhibitors

The exploration of 4-amino this compound analogues has provided valuable insights into the structure-activity relationships governing their DPP-IV inhibitory activity.[3]

  • Amino Group: The primary amine of the this compound scaffold is crucial for interacting with the catalytic site of DPP-IV.

  • Cyclohexyl Ring: The cyclohexyl moiety occupies a hydrophobic pocket (S1 pocket) in the enzyme's active site, contributing significantly to binding affinity. Modifications to this ring can modulate potency and selectivity.

  • Substituents on the Amino Group: The nature of the substituent on the amino group dramatically influences the inhibitory potency. For instance, the bis-sulfonamide group in compound 15e leads to a highly potent inhibitor. Aromatic sulfonamides, such as the 2,4-difluorobenzenesulfonamide in compound 15b , also confer significant activity and favorable pharmacokinetic properties.[2]

C. Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound-based DPP-IV inhibitors is the competitive and reversible inhibition of the DPP-IV enzyme. This inhibition prevents the degradation of GLP-1 and GIP, leading to an increase in their circulating levels and prolonged activity.[1] The enhanced incretin signaling results in:

  • Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4]

  • Suppressed Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.

DPP_IV_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme degraded by Insulin Insulin Pancreatic β-cells->Insulin Glucagon Glucagon Pancreatic α-cells->Glucagon Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Inactive Peptides Inactive Peptides DPP-IV Enzyme->Inactive Peptides DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme inhibits

Caption: DPP-IV Inhibition Signaling Pathway
D. Experimental Protocols

A general synthetic approach to 4-amino this compound analogues involves the following key steps, which can be adapted from the synthesis of other DPP-IV inhibitors:[5]

  • Protection of the Amino Acid: The starting this compound is protected at both the amino and carboxylic acid functionalities. Common protecting groups include Boc for the amine and methyl or ethyl ester for the carboxylic acid.

  • Modification of the Cyclohexyl Ring: The 4-amino group is introduced onto the cyclohexyl ring. This may involve multiple steps, including oxidation to a ketone, reductive amination, and subsequent protection of the newly introduced amine.

  • Deprotection and Coupling: Selective deprotection of the primary amino group of the this compound core allows for coupling with various sulfonyl chlorides or carboxylic acids to introduce the desired side chains.

  • Final Deprotection: Removal of the remaining protecting groups yields the final 4-amino this compound analogue.

The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.[6]

  • Reagents:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds and a reference inhibitor (e.g., sitagliptin)

  • Procedure: a. Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. b. In a 96-well microplate, add the DPP-IV enzyme solution to each well containing either the test compound, reference inhibitor, or buffer (for control). c. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. This compound in Platinum-Based Anticancer Agents

Platinum-based drugs, such as cisplatin, are among the most effective and widely used anticancer agents. Their mechanism of action primarily involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis.[7] However, their clinical use is often limited by severe side effects and the development of drug resistance. The incorporation of this compound as a ligand in platinum complexes is a strategy being explored to overcome these limitations. The bulky cyclohexyl group can influence the complex's lipophilicity, cellular uptake, and DNA binding properties.[8]

A. Quantitative Data on this compound-Containing Platinum Complexes

The in vitro anticancer activity of two novel platinum(II) complexes containing this compound has been evaluated against the HCT116 human colon cancer cell line.[8]

Complex IDStructureHCT116 IC50 (µM)Reference
1 [Pt(NH₃)₂(this compound)]NO₃35.51[8]
2 [Pt(bipy)(this compound)]NO₃51.33[8]
Carboplatin-51.94[8]
B. Predicted ADME Properties

Computational studies have been used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these platinum complexes.[8]

Complex IDMolecular Weight ( g/mol )logPH-bond AcceptorsH-bond DonorsLipinski's Rule of 5 Violations
1 422.38-2.18450
2 546.51-0.24420

These predictions suggest that both complexes possess drug-like properties and are likely to have good oral bioavailability.

C. Mechanism of Action and DNA Interaction

The proposed mechanism of action for these this compound-containing platinum complexes involves non-covalent interactions with DNA, primarily through minor groove binding and electrostatic interactions.[8] This is in contrast to cisplatin, which forms covalent cross-links with DNA.[7] The non-covalent binding mode may lead to a different spectrum of activity and potentially overcome resistance mechanisms associated with cisplatin. Molecular docking studies have indicated that these complexes can fit into the minor groove of the DNA double helix.[8]

The following diagram depicts the experimental workflow for evaluating the anticancer activity and DNA binding of these platinum complexes.

Platinum_Complex_Workflow Synthesis of this compound Ligand Synthesis of this compound Ligand Synthesis of Platinum(II) Complexes Synthesis of Platinum(II) Complexes Synthesis of this compound Ligand->Synthesis of Platinum(II) Complexes Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Synthesis of Platinum(II) Complexes->Characterization (NMR, IR, MS) In vitro Anticancer Activity (MTT Assay) In vitro Anticancer Activity (MTT Assay) Characterization (NMR, IR, MS)->In vitro Anticancer Activity (MTT Assay) DNA Binding Studies DNA Binding Studies Characterization (NMR, IR, MS)->DNA Binding Studies ADME Prediction ADME Prediction Characterization (NMR, IR, MS)->ADME Prediction Mechanism of Action Studies Mechanism of Action Studies In vitro Anticancer Activity (MTT Assay)->Mechanism of Action Studies DNA Binding Studies->Mechanism of Action Studies

Caption: Experimental Workflow for Platinum Complexes
D. Experimental Protocols

The synthesis of this complex is a multi-step process:[8][9]

  • Preparation of the Aqua Complex: A suspension of [Pt(bipy)Cl₂] and two equivalents of AgNO₃ in a water/acetone mixture is stirred in the dark. The precipitated AgCl is removed by filtration to yield a solution of --INVALID-LINK--₂.

  • Ligand Exchange: The this compound ligand is added to the aqueous solution of the aqua complex, and the pH is adjusted to be slightly basic to facilitate the coordination of the amino acid to the platinum center.

  • Isolation and Purification: The resulting solution is concentrated, and the product is precipitated by the addition of a suitable organic solvent. The solid is collected by filtration, washed, and dried to yield the final complex.

The cytotoxicity of the platinum complexes can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the platinum complexes for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of ~570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Conclusion

This compound has proven to be a versatile and valuable building block in medicinal chemistry, enabling the development of potent and selective drug candidates in diverse therapeutic areas. As demonstrated in this guide, its incorporation into DPP-IV inhibitors has led to compounds with nanomolar potency and favorable pharmacokinetic profiles for the treatment of type 2 diabetes. In the realm of oncology, this compound-containing platinum complexes offer a promising new approach to cancer therapy by exhibiting a distinct DNA binding mechanism that may circumvent the limitations of traditional platinum drugs. The detailed experimental protocols and structure-activity relationship insights provided herein serve as a valuable resource for researchers and scientists dedicated to the design and development of next-generation therapeutics leveraging the unique properties of the this compound scaffold. Further exploration of this privileged substructure is warranted to unlock its full potential in addressing unmet medical needs.

References

Cyclohexylglycine: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features, including a bulky hydrophobic cyclohexyl ring, impart favorable properties such as enhanced metabolic stability, conformational constraint, and the ability to serve as a key pharmacophore in various biological targets. This technical guide provides an in-depth analysis of the core therapeutic applications of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Metabolic Diseases

This compound analogues have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels.[1][2][3] This mechanism of action positions this compound-based DPP-IV inhibitors as promising therapeutic agents for the management of type 2 diabetes.[2]

Quantitative Data: In Vitro Potency of this compound Analogues

A number of substituted 4-amino this compound analogues have demonstrated high-affinity inhibition of the DPP-IV enzyme. The following table summarizes the in vitro inhibitory potency of selected compounds.

Compound IDStructure/DescriptionDPP-IV Inhibition IC50 (nM)Selectivity
15e Bis-sulfonamide analogue2.6[1]Excellent over counterscreens[1]
15b 2,4-difluorobenzenesulfonamide analogue-Good in vitro profile[1]
16b 1-naphthyl amide analogue-Good in vitro profile[1]

Note: Specific IC50 values for 15b and 16b were not publicly available in the reviewed literature, but their favorable profiles were highlighted.

Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis

The signaling cascade initiated by the inhibition of DPP-IV is depicted in the diagram below.

DPP_IV_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_effects Physiological Effects CG_derivative This compound Analogue DPP4 DPP-IV Enzyme CG_derivative->DPP4 Inhibits GLP1_active Active GLP-1/GIP DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1/GIP GLP1_active->GLP1_inactive Beta_cells β-cells GLP1_active->Beta_cells Stimulates Alpha_cells α-cells GLP1_active->Alpha_cells Inhibits Insulin Insulin Secretion Beta_cells->Insulin Increases Glucagon Glucagon Secretion Alpha_cells->Glucagon Decreases Blood_glucose Lowered Blood Glucose Insulin->Blood_glucose Contributes to Hepatic_glucose Hepatic Glucose Production Glucagon->Hepatic_glucose Stimulates Hepatic_glucose->Blood_glucose Contributes to

Figure 1: Mechanism of DPP-IV Inhibition by this compound Analogues.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The following is a representative protocol for an OGTT in mice to evaluate the in vivo efficacy of a this compound-based DPP-IV inhibitor. This protocol is synthesized from established methodologies.

Objective: To assess the effect of an experimental compound on glucose clearance after an oral glucose challenge.

Materials:

  • C57BL/6 mice

  • Experimental compound (this compound analogue)

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast mice for 5-6 hours before the glucose challenge, with free access to water.

  • Baseline Blood Glucose: At time t = -30 minutes, administer the experimental compound or vehicle via oral gavage. At t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Glucose Challenge: Immediately after the baseline blood draw, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for both the treatment and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance.

Antiviral Activity

Derivatives of this compound, specifically (D)- and (L)-cyclohexenyl-G, have demonstrated potent and selective activity against herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[3] The mechanism of action involves the phosphorylation of these nucleoside analogues by the viral-encoded thymidine kinase (TK), leading to the inhibition of viral DNA replication.[4][5]

Quantitative Data: In Vitro Antiviral Activity

The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected this compound derivatives and related compounds against various herpesviruses.

CompoundVirusEC50/IC50 (µg/mL)Cell LineReference
(D)- and (L)-cyclohexenyl-G HSV-1, HSV-2, VZV, CMVPotent and Selective Activity-[3]
9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) HSV-1 (Tomioka)0.020-[6]
Acyclovir (control) HSV-1 (Tomioka)0.81-[6]
1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol (4b) HSV-1, HSV-20.07-[7]

Note: While the potent activity of (D)- and (L)-cyclohexenyl-G is reported, specific EC50 values were not available in the public domain from the reviewed sources.

Signaling Pathway: Mechanism of Action of Cyclohexenyl-G

The antiviral action of cyclohexenyl-G is initiated by its selective phosphorylation by viral thymidine kinase, a process that does not efficiently occur in uninfected host cells.

Antiviral_Mechanism cluster_entry Viral Replication Cycle CyclohexenylG Cyclohexenyl-G Viral_TK Viral Thymidine Kinase (TK) CyclohexenylG->Viral_TK Phosphorylates CyclohexenylG_MP Cyclohexenyl-G Monophosphate Viral_TK->CyclohexenylG_MP Host_Kinases Host Cell Kinases CyclohexenylG_MP->Host_Kinases Phosphorylates CyclohexenylG_TP Cyclohexenyl-G Triphosphate Host_Kinases->CyclohexenylG_TP Viral_DNA_Polymerase Viral DNA Polymerase CyclohexenylG_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Virus_Replication Virus Replication Viral_DNA_Synthesis->Virus_Replication

Figure 2: Antiviral Mechanism of Cyclohexenyl-G.
Experimental Protocol: Plaque Reduction Assay

This protocol outlines the standard method for determining the in vitro antiviral activity of a compound against herpesviruses.

Objective: To quantify the inhibition of viral plaque formation by an experimental compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes simplex virus (HSV-1 or HSV-2) stock of known titer

  • Experimental compound (Cyclohexenyl-G derivative)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Methylcellulose or other overlay medium

  • Crystal violet staining solution

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the experimental compound in cell culture medium.

  • Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with medium containing various concentrations of the experimental compound and methylcellulose. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Anticancer Potential

Platinum complexes incorporating a this compound ligand have been synthesized and evaluated for their anticancer properties. These compounds are designed to act as DNA-damaging agents, a hallmark of platinum-based chemotherapy. The cytotoxic effects of these novel complexes have been demonstrated in human colon cancer cell lines.

Quantitative Data: Cytotoxicity of Platinum-Cyclohexylglycine Complexes

The in vitro cytotoxic activity of two novel platinum(II) complexes containing a this compound ligand was assessed against the HCT116 human colon cancer cell line.

CompoundDescriptionIC50 (µM) after 72hCell LineReference
Complex 1 [Pt(NH3)2(L)]NO335.51HCT116[8]
Complex 2 [Pt(bipy)(L)]NO351.33HCT116[8]
Carboplatin (control) -51.94HCT116[8]

(L = this compound ligand)

Logical Relationship: Proposed Anticancer Mechanism

The proposed mechanism of action for these platinum-cyclohexylglycine complexes involves cellular uptake, interaction with DNA to form adducts, and the subsequent induction of apoptosis (programmed cell death).

Anticancer_Mechanism Pt_Complex Platinum-Cyclohexylglycine Complex Cell_Uptake Cellular Uptake Pt_Complex->Cell_Uptake DNA_Binding DNA Adduct Formation Cell_Uptake->DNA_Binding DNA_Damage_Response DNA Damage Response DNA_Binding->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Anticancer Mechanism of Platinum-Cyclohexylglycine Complexes.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • HCT116 human colon cancer cells

  • Experimental compounds (Platinum-cyclohexylglycine complexes)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the experimental compounds to the wells. Include a vehicle control (no compound) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Neurological Applications

This compound and its derivatives are being investigated for their potential to modulate neurotransmitter systems in the central nervous system, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders. While specific quantitative data for this compound derivatives are not widely available in the public domain, the general approach to characterizing their activity is well-established.

Quantitative Data: NMDA Receptor Modulation

Data on the specific binding affinities and functional modulation (IC50/EC50) of this compound derivatives at NMDA receptor subtypes is an active area of research. The table below is a template for the types of quantitative data that would be generated in such studies.

CompoundNMDA Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, µM)Mode of Action
Hypothetical CG-Derivative 1 GluN1/GluN2AData to be determinedData to be determinedAntagonist/PAM/NAM
Hypothetical CG-Derivative 2 GluN1/GluN2BData to be determinedData to be determinedAntagonist/PAM/NAM

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator

Experimental Workflow: Characterization of NMDA Receptor Modulators

The following workflow diagram illustrates the key experimental steps involved in characterizing the activity of a novel compound at the NMDA receptor.

NMDA_Workflow Compound_Synthesis Synthesis of This compound Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Electrophysiology Two-Electrode Voltage Clamp or Patch Clamp (Determine IC50/EC50 and Mechanism of Action) Binding_Assay->Electrophysiology In_Vivo_Models In Vivo Animal Models of Neurological Disease (e.g., Seizure, Pain, Cognition) Electrophysiology->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Figure 4: Workflow for Characterizing NMDA Receptor Modulators.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a common method for functionally characterizing the effects of a compound on specific NMDA receptor subtypes expressed in a heterologous system.

Objective: To determine the functional activity (e.g., antagonism, potentiation) and potency (IC50/EC50) of a compound at a specific NMDA receptor subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype)

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents)

  • Agonists (glutamate and glycine)

  • Experimental compound (this compound derivative)

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNA encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

  • Compound Application: Co-apply the experimental compound at various concentrations with the agonists to assess its effect on the NMDA receptor-mediated current.

  • Data Acquisition and Analysis: Record the current responses in the absence and presence of the experimental compound. For antagonists, generate a concentration-response curve by plotting the percentage inhibition of the agonist-evoked current against the compound concentration to determine the IC50. For potentiators, plot the percentage increase in current to determine the EC50 and maximal potentiation.

Role in Drug Synthesis

Beyond its direct therapeutic potential, L-Cyclohexylglycine is a valuable chiral building block in the synthesis of complex pharmaceutical agents. A notable example is its use as a key intermediate in the production of Telaprevir, an antiviral drug previously used for the treatment of Hepatitis C.[9]

Experimental Workflow: Synthesis of Telaprevir Intermediate

The following diagram outlines a key step in the synthesis of a Telaprevir intermediate starting from L-Cyclohexylglycine methyl ester.

Telaprevir_Synthesis L_Chg_Me L-Cyclohexylglycine Methyl Ester Coupling Coupling Reaction (e.g., with DCC/HOBt) L_Chg_Me->Coupling Pyrazinecarboxylic_Acid Pyrazinecarboxylic Acid Pyrazinecarboxylic_Acid->Coupling Intermediate_9 (S)-Methyl 2-cyclohexyl-2- (pyrazine-2-carboxamido)acetate Coupling->Intermediate_9 Hydrolysis Saponification (e.g., NaOH) Intermediate_9->Hydrolysis Intermediate_10 (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Hydrolysis->Intermediate_10

Figure 5: Synthesis of a Telaprevir Intermediate from L-Cyclohexylglycine.

Conclusion

The diverse range of biological activities exhibited by this compound and its derivatives underscores the importance of this scaffold in modern drug discovery. From potent enzyme inhibitors for metabolic diseases to novel antiviral and anticancer agents, and its emerging role in the complex field of neuroscience, this compound continues to provide a fertile ground for therapeutic innovation. The data, protocols, and pathways presented in this technical guide offer a foundational understanding of the current landscape and are intended to facilitate further research and development in this promising area. As our understanding of the underlying biology of these diseases evolves, so too will the opportunities for leveraging the unique properties of this compound to design the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Cyclohexylglycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine (Chg) is a non-proteinogenic amino acid that is increasingly utilized in peptide-based drug design and development. Its bulky and hydrophobic cyclohexyl side chain imparts unique conformational constraints and properties to peptides. Incorporation of Chg can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and modulation of peptide secondary structure. These characteristics make it a valuable building block for developing novel peptide therapeutics, including opioid receptor modulators, apelin analogues, and somatostatin analogues.

This document provides detailed application notes and protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences can significantly enhance their pharmacological properties:

  • Increased Metabolic Stability: The sterically hindering cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby prolonging its in vivo half-life.

  • Enhanced Receptor Affinity and Selectivity: The hydrophobic nature of the cyclohexyl moiety can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to increased binding affinity and selectivity.

  • Modulation of Peptide Conformation: The rigid cyclohexyl side chain can induce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity.

A notable example of a therapeutic peptide containing this compound is Zilucoplan , a complement C5 inhibitor. The synthesis of Zilucoplan involves the incorporation of Fmoc-L-cyclohexylglycine-OH using standard solid-phase peptide synthesis protocols with coupling reagents like HBTU or HCTU.[1]

Challenges in Incorporating this compound

The primary challenge in utilizing Chg in SPPS is its significant steric bulk, which can lead to:

  • Low Coupling Efficiency: The bulky side chain can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in incomplete coupling reactions and deletion sequences.

  • Increased Racemization: Sterically hindered amino acids are more prone to racemization (epimerization) during the activation and coupling steps, which can lead to diastereomeric impurities that are difficult to separate.[2]

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to the aggregation of the growing peptide chain on the solid support, further reducing coupling efficiency.

Data Presentation: Coupling Reagent Performance

Coupling ReagentAdditiveBaseRelative Coupling Efficiency for Bulky Amino AcidsRisk of RacemizationKey Considerations
HATU HOAtDIPEA, CollidineVery HighLow to ModerateHighly reactive, often the reagent of choice for difficult couplings.[3][4][5]
HBTU HOBtDIPEA, NMMHighModerateA reliable and cost-effective option, but may be less efficient than HATU for highly hindered couplings.[5]
COMU OxymaPure®DIPEAVery HighLowA third-generation uronium salt with high reactivity, comparable or superior to HATU, and considered safer than benzotriazole-based reagents.[3]
PyBOP HOBtDIPEAHighModerateA phosphonium-based reagent, effective for many standard and challenging couplings.
DIC/HOBt HOBt-Moderate to HighLow to ModerateA carbodiimide-based method, generally slower but can be effective and is a cost-effective option.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cyclohexylglycine-OH

This protocol is a starting point for the incorporation of Chg and may require optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Chg-OH (3-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-4 eq.), and an additive (e.g., HOAt, 3-4 eq.) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.

Protocol 2: Optimized Protocol for Difficult Chg Couplings (Double Coupling)

If the standard protocol results in incomplete coupling, a double coupling strategy is recommended.

  • Perform Initial Coupling: Follow steps 1-5 of Protocol 1.

  • Wash: After the first coupling, thoroughly wash the resin with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Chg-OH as described in step 4 of Protocol 1.

  • Add to Resin: Add the fresh activation mixture to the resin and allow it to react for an additional 1-2 hours.

  • Wash and Monitor: Wash the resin with DMF (5-7 times) and perform a ninhydrin test to confirm completion.

Protocol 3: Minimizing Racemization during Chg Coupling

To minimize the risk of epimerization, particularly when using highly activating reagents, the following modifications are recommended.

  • Choice of Base: Replace DIPEA with a more sterically hindered and less basic amine such as 2,4,6-collidine.[1]

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Chg-OH before adding it to the resin.

  • Temperature Control: For microwave-assisted SPPS, consider lowering the coupling temperature to 50°C to reduce the risk of racemization.[1][6]

Protocol 4: Peptide Cleavage and Deprotection
  • Resin Washing and Drying: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_for_Chg cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-Chg-OH Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Ninhydrin Test Wash2->Monitor Monitor->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Monitor->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Chg_Coupling_Troubleshooting cluster_solutions Potential Solutions cluster_racemization Racemization Mitigation Start Incomplete Coupling of Chg (Positive Ninhydrin Test) DoubleCouple Perform Double Coupling Start->DoubleCouple ChangeReagent Use More Potent Reagent (e.g., COMU) Start->ChangeReagent Extend_Time Extend Coupling Time (e.g., to 4 hours) Start->Extend_Time Increase_Equiv Increase Equivalents of Amino Acid/Reagents Start->Increase_Equiv LowerTemp Lower Coupling Temperature (Microwave SPPS) DoubleCouple->LowerTemp Consider in parallel ChangeBase Use Hindered Base (e.g., Collidine) ChangeReagent->ChangeBase Consider in parallel

Caption: Troubleshooting strategies for challenges encountered during the coupling of this compound.

References

Application Notes and Protocols for Fmoc-Cyclohexylglycine-OH: Synthesis and Utilization in Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclohexylglycine-OH (Fmoc-Chg-OH) is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide chemistry and drug discovery.[1] Its incorporation into peptide sequences imparts unique structural and functional properties, primarily due to the bulky and hydrophobic cyclohexyl side chain. This modification can enhance peptide stability, influence secondary structure, and improve bioavailability, making it a valuable tool in the design of novel therapeutics, particularly in cancer research and neuroscience.[1] These application notes provide a comprehensive overview of the synthesis of Fmoc-Cyclohexylglycine-OH, its application in solid-phase peptide synthesis (SPPS), and its role in modulating key signaling pathways.

Physicochemical Properties and Data Presentation

Fmoc-L-Cyclohexylglycine-OH is a white to off-white powder with a purity of ≥98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Synonyms Fmoc-L-Chg-OH, Fmoc-cyclohexyl-Gly-OH[1]
CAS Number 161321-36-4[1]
Molecular Formula C23H25NO4[1]
Molecular Weight 379.4 g/mol [1]
Melting Point 180-184 °C[1]
Appearance White to off-white powder[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [a]D20 = +6 ± 2° (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Cyclohexylglycine-OH

Materials:

  • L-Cyclohexylglycine

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve L-Cyclohexylglycine in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Cyclohexylglycine solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain a crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure Fmoc-L-Cyclohexylglycine-OH.

  • Characterize the final product by HPLC and Mass Spectrometry to confirm purity and identity.

ParameterExpected Value/Range
Reaction Yield 70-90%
Purity (Post-recrystallization) >98%
Reaction Time 4-6 hours
Protocol 2: Use of Fmoc-L-Cyclohexylglycine-OH in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-Cyclohexylglycine-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. A double coupling strategy is often recommended.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-L-Cyclohexylglycine-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vial, dissolve Fmoc-L-Cyclohexylglycine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the solution and wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling):

    • Repeat the coupling step (Protocol 2, Step 3) to ensure complete incorporation of the sterically hindered amino acid.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

ParameterRecommended Condition
Coupling Reagent HBTU or HATU
Coupling Strategy Double Coupling
Coupling Time 1-2 hours per coupling
Fmoc Deprotection 20% Piperidine in DMF

Applications in Modulating Signaling Pathways

The incorporation of cyclohexylglycine into peptides can significantly impact their biological activity by enhancing their stability and ability to interact with specific cellular targets. This is particularly relevant in the fields of oncology and neuroscience.

Cancer Research: Targeting Apoptosis and MAPK Signaling Pathways

Peptides containing hydrophobic and conformationally constrained residues like this compound can be designed to mimic natural peptide ligands or disrupt protein-protein interactions that are critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: Such peptides can be engineered to interact with mitochondrial membranes or members of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing apoptosis in cancer cells.[2]

  • Inhibition of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth and survival, and its dysregulation is common in many cancers.[3][4] Peptides containing this compound can be designed to specifically inhibit key kinases in this pathway, such as RAF, MEK, or ERK, by blocking their activation or substrate binding.[3][5]

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrion CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 ChgPeptide This compound- Containing Peptide Bax Bax ChgPeptide->Bax activates Bcl2 Bcl-2 ChgPeptide->Bcl2 inhibits Bax->Mito pore formation Bcl2->Bax Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9a Caspase-9 Casp9->Casp9a activation Casp3 Pro-Caspase-3 Casp9a->Casp3 Casp3a Caspase-3 Casp3->Casp3a activation Apoptosis Apoptosis Casp3a->Apoptosis MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras ChgPeptide This compound- Containing Peptide Raf Raf ChgPeptide->Raf inhibits Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Neuronal_Signaling cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron ChgPeptide This compound- Containing Peptide Receptor Neuronal Receptor (e.g., GPCR, Ion Channel) ChgPeptide->Receptor binds Signaling Intracellular Signaling Cascade Receptor->Signaling activates Response Neuronal Response (e.g., Depolarization, Hyperpolarization) Signaling->Response SPPS_Workflow cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization cluster_2 Biological Evaluation ResinPrep Resin Preparation & Swelling SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) - Fmoc Deprotection - Amino Acid Coupling (Double coupling for Chg) ResinPrep->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Quality Control - Analytical HPLC - Mass Spectrometry Purification->QC BioAssay Biological Assays - Cell Viability - Receptor Binding - Signaling Pathway Analysis QC->BioAssay

References

Application Notes and Protocols for Boc-Cyclohexylglycine-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cyclohexylglycine-OH, a non-proteinogenic amino acid, is a critical building block in modern peptide synthesis. Its incorporation into peptide structures can significantly enhance metabolic stability and conformational rigidity. The bulky cyclohexyl side chain provides resistance to enzymatic degradation and can influence the peptide's secondary structure, which is often crucial for its biological activity. However, this same steric bulk presents a significant challenge during peptide synthesis, often leading to low coupling yields and incomplete reactions.

These application notes provide detailed protocols and comparative data to facilitate the efficient incorporation of Boc-Cyclohexylglycine-OH in both solid-phase and solution-phase peptide synthesis.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is paramount to overcoming the steric hindrance of Boc-Cyclohexylglycine-OH. The following table summarizes the typical coupling efficiencies observed with various common reagents. It is important to note that specific yields can vary depending on the coupling partner, reaction scale, and specific conditions.

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)Key Considerations
Uronium/Aminium Salts
HATU/DIPEAResin-bound amineDMF>90 (qualitative)HighVery fast and highly efficient for hindered couplings; more expensive.[1][2]
HBTU/DIPEAResin-bound amineDMF>90 (qualitative)HighRobust and effective for many hindered couplings, slightly less reactive than HATU.[1][2]
COMUResin-bound amineDMFHighHighA safer and highly efficient alternative to benzotriazole-based reagents.[3]
Phosphonium Salts
PyBOPResin-bound amineDMFHighHighExcellent for hindered couplings with reduced risk of racemization compared to some uronium salts.[1]
Carbodiimides
DCC/HOBtL-Phenylalanine methyl esterCH₂Cl₂/THF~85>95A classic method; requires an additive like HOBt to improve rates and reduce side reactions.[2]
DIC/HOBtResin-bound amineDMF/DCM--Alternative to DCC with a soluble urea byproduct.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol using HBTU/DIPEA

This protocol outlines the manual coupling of Boc-Cyclohexylglycine-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Cyclohexylglycine-OH (2-4 equivalents relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. c. Drain the TFA/DCM solution. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[2] e. Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: a. Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. b. Repeat the neutralization step. c. Wash the resin with DMF.

  • Coupling: a. In a separate vial, pre-activate Boc-Cyclohexylglycine-OH with HBTU and DIPEA in DMF for 5-10 minutes.[2] b. Add the pre-activated amino acid solution to the resin. c. Agitate the mixture for 1-4 hours at room temperature.[2]

  • Monitoring: Monitor the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider the troubleshooting options below.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Troubleshooting & Optimization for Low Coupling Yield:

  • Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[1]

  • Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Boc-Cyclohexylglycine-OH.[1][5]

  • Increase Temperature: Cautiously raise the reaction temperature to 30-50°C to enhance the reaction rate, while being mindful of the increased risk of racemization.[1]

  • Use a More Potent Coupling Reagent: Switch to HATU for even faster and more efficient coupling of hindered amino acids.[1]

Solution-Phase Coupling Protocol using DCC/HOBt

This protocol describes the coupling of Boc-Cyclohexylglycine-OH to an amino acid ester in solution.

Materials:

  • Boc-Cyclohexylglycine-OH (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N-Methylmorpholine (NMM) or DIPEA (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Neutralization of Amino Acid Ester: a. Dissolve the amino acid ester hydrochloride in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add NMM or DIPEA dropwise and stir for 15-30 minutes.

  • Activation of Boc-Cyclohexylglycine-OH: a. In a separate flask, dissolve Boc-Cyclohexylglycine-OH and HOBt in anhydrous DCM. b. Cool the solution to 0°C. c. Add a solution of DCC in DCM to the Boc-Cyclohexylglycine-OH solution. d. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling Reaction: a. Add the neutralized amino acid ester solution from step 1 to the activation mixture. b. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by column chromatography.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_prep Resin Preparation cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Resin Start: Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 50% TFA/DCM (2-5 min) Swell->Deprotect1 Deprotect2 Treat with 50% TFA/DCM (20-30 min) Deprotect1->Deprotect2 Wash1 Wash with DCM & DMF Deprotect2->Wash1 Neutralize Wash with 5-10% DIPEA in DMF (2x) Wash1->Neutralize Wash2 Wash with DMF Neutralize->Wash2 Couple Add to Resin & Agitate (1-4h) Wash2->Couple Preactivate Pre-activate Boc-Chg-OH with HBTU/DIPEA in DMF Preactivate->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Double Couple) Wash3 Wash with DMF & DCM Kaiser->Wash3 Negative End End: Coupled Peptide-Resin Wash3->End

Caption: Workflow for Boc-Cyclohexylglycine-OH coupling in SPPS.

Logical Relationship: Overcoming Steric Hindrance

Steric_Hindrance_Solution cluster_solutions Strategies to Improve Coupling Efficiency Challenge Challenge: Steric Hindrance of Boc-Cyclohexylglycine-OH Reagent Use Potent Coupling Reagents (e.g., HATU, HBTU, PyBOP) Challenge->Reagent Time Increase Reaction Time Challenge->Time Double Perform a Double Couple Challenge->Double Temp Increase Reaction Temperature (Cautiously) Challenge->Temp Outcome Outcome: Improved Coupling Yield Reagent->Outcome Time->Outcome Double->Outcome Temp->Outcome

Caption: Strategies to overcome steric hindrance in coupling.

References

Application Notes and Protocols for the Asymmetric Synthesis of Cyclohexylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure non-proteinogenic amino acids are crucial building blocks in pharmaceutical research and development, serving as key components in peptide-based drugs and other chiral therapeutics. Cyclohexylglycine, a structural mimic of natural amino acids like valine and isoleucine, is of particular interest.[1] This document provides detailed protocols and quantitative data for the asymmetric synthesis of its enantiomers, focusing on a highly efficient and scalable method.

Overview of Synthetic Strategies

The asymmetric synthesis of this compound enantiomers can be approached through several distinct strategies. The choice of method often depends on factors such as substrate availability, desired scale, and the required enantiomeric purity. A common and effective approach involves the stereoselective hydrogenation of a readily available chiral precursor, such as phenylglycine.[1] Other advanced methods in the field of asymmetric amino acid synthesis include those leveraging photoredox catalysis, transition-metal-catalyzed cross-coupling reactions, and the use of chiral auxiliaries.[2][3][4][5]

Asymmetric_Synthesis_Strategies cluster_precursor Chiral Precursor Approach cluster_methods Asymmetric Methodologies cluster_product Enantiopure Product Phenylglycine Phenylglycine Hydrogenation Hydrogenation Phenylglycine->Hydrogenation This compound This compound Hydrogenation->this compound Enzymatic_Resolution Enzymatic_Resolution Enzymatic_Resolution->this compound Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->this compound Advanced_Catalysis Advanced_Catalysis Advanced_Catalysis->this compound

Caption: Conceptual overview of major strategies for the asymmetric synthesis of this compound.

Featured Method: Rhodium-Catalyzed Asymmetric Hydrogenation

A highly effective and straightforward method for preparing enantiomerically pure this compound is the hydrogenation of the corresponding phenylglycine enantiomer.[1] This approach is attractive due to the commercial availability of both (S)- and (R)-phenylglycine. The use of a rhodium-on-carbon (Rh/C) catalyst facilitates the smooth reduction of the phenyl ring without causing racemization at the stereocenter.[1]

Quantitative Data Summary

The following table summarizes the typical results obtained for the synthesis of (S)-cyclohexylglycine from (S)-phenylglycine using the rhodium-catalyzed hydrogenation method.[1]

ParameterValue
Starting Material(S)-Phenylglycine
Enantiomeric Excess (e.e.) of Starting Material99%
Catalyst5% Rhodium on Carbon (Rh/C)
SolventAqueous HCl
Temperature50 °C
H₂ Pressure3.6 bar
Reaction Time40 hours
Isolated Yield 92%
Enantiomeric Excess (e.e.) of Product >99%
Selectivity 99%
Experimental Workflow

The experimental workflow for the rhodium-catalyzed hydrogenation of phenylglycine is depicted below. The process begins with the preparation of the reaction mixture, followed by the hydrogenation reaction under pressure, and concludes with catalyst removal and product isolation.

Hydrogenation_Workflow Start Start Prepare_Slurry Prepare slurry of (S)-phenylglycine in aqueous HCl and water. Start->Prepare_Slurry Add_Catalyst Add 5% Rh/C catalyst to the slurry. Prepare_Slurry->Add_Catalyst Hydrogenation Heat to 50°C and pressurize with H₂ (3.6 bar) for 40h. Add_Catalyst->Hydrogenation Filter_Catalyst Filter off the Rh/C catalyst. Hydrogenation->Filter_Catalyst Neutralize Neutralize the reaction mixture. Filter_Catalyst->Neutralize Isolate_Product Isolate pure (S)-cyclohexylglycine by filtration and drying. Neutralize->Isolate_Product End End Isolate_Product->End

Caption: Step-by-step workflow for the asymmetric synthesis of (S)-cyclohexylglycine via hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from the work of Minnaard and Boesten for the synthesis of (S)-cyclohexylglycine.[1] The same protocol can be applied using (R)-phenylglycine to obtain (R)-cyclohexylglycine.

Materials:

  • (S)-Phenylglycine (20.0 g, 0.132 mol, 99% e.e.)

  • 30% Aqueous HCl (25 g, 0.208 mol)

  • Deionized Water (90 g)

  • 5% Rhodium on Carbon (Rh/C) (2.10 g, 59% moisture content)

  • Autoclave or suitable high-pressure reactor

  • Filtration apparatus

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: In a suitable autoclave, prepare a slurry of 20.0 g (0.132 mol) of (S)-phenylglycine in a mixture of 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water.[1]

  • Catalyst Addition: To this slurry, add 2.10 g of 5% Rh/C catalyst.[1]

  • Initial Heating: Seal the autoclave and stir the slurry at 50 °C. After approximately 30 minutes, the starting material should completely dissolve.[1]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 3.6 bar and continue stirring at 50 °C for 40 hours.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, cool the reaction mixture to room temperature and carefully vent the hydrogen pressure. Filter off the catalyst.[1] The catalyst can be recovered and potentially reused.[6]

  • Product Isolation: Neutralize the filtrate to precipitate the product.

  • Purification: Collect the solid product by filtration and dry thoroughly to obtain pure (S)-cyclohexylglycine.[1]

Analysis:

The enantiomeric excess of the final product can be determined by High-Performance Liquid Chromatography (HPLC) analysis.[1]

Conclusion

The rhodium-catalyzed asymmetric hydrogenation of phenylglycine represents a robust, high-yielding, and stereoretentive method for the synthesis of enantiopure this compound.[1] This protocol is well-suited for laboratory-scale synthesis and offers potential for scalability in drug development processes. While other innovative methods for the synthesis of unnatural amino acids continue to emerge, this hydrogenation approach remains a practical and efficient choice for producing this compound enantiomers.

References

Chiral Resolution of Racemic Cyclohexylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. The biological activity of these molecules often resides in a single enantiomer, making the separation of racemic this compound into its constituent (R)- and (S)-enantiomers a critical process in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using classical diastereomeric salt formation, enzymatic kinetic resolution, and analysis by chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle

Racemic this compound, a mixture of (R)-cyclohexylglycine and (S)-cyclohexylglycine, is reacted with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid. This reaction forms two diastereomeric salts: [(R)-cyclohexylglycine-(+)-tartaric acid] and [(S)-cyclohexylglycine-(+)-tartaric acid]. Due to their different three-dimensional structures, these diastereomers have distinct solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer is then liberated from the purified diastereomeric salt.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is a general guideline and may require optimization for solvent choice, temperature, and crystallization time to maximize yield and enantiomeric purity.

Materials:

  • Racemic (DL)-Cyclohexylglycine

  • (+)-Tartaric Acid (enantiomerically pure)

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of a heated 80:20 (v/v) methanol/water mixture.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same heated solvent mixture.

    • Slowly add the tartaric acid solution to the this compound solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the same hot solvent mixture.

    • Collect the purified crystals by vacuum filtration and dry.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a minimal amount of deionized water.

    • Adjust the pH of the solution to the isoelectric point of this compound (around pH 6) using 1 M NaOH or 1 M HCl. The resolved this compound enantiomer will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the initial crystallization is enriched in the other diastereomer. This enantiomer can be recovered by evaporating the solvent, liberating the amino acid as described in step 4, and potentially performing a resolution with (-)-tartaric acid.

Data Presentation

The following table presents typical, illustrative data for the resolution of a racemic amino acid via diastereomeric salt formation. Actual results for this compound may vary and require experimental determination.

ParameterValue
Starting materialRacemic (DL)-Cyclohexylglycine
Resolving Agent(+)-Tartaric Acid
Yield of Diastereomeric Salt (1st crop)40-50% (based on one enantiomer)
Enantiomeric Excess (e.e.) of Resolved Enantiomer>95% (after recrystallization)
Specific Rotation [α]DTo be determined experimentally

Diagram of Diastereomeric Salt Resolution Workflow

G racemic Racemic this compound salt_formation Diastereomeric Salt Formation (in solvent) racemic->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Filtrate liberation1 Liberation of Enantiomer 1 (pH adjustment) less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 (pH adjustment) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 (enriched) liberation2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution of N-Acetyl-DL-Cyclohexylglycine

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This kinetic resolution involves the enantioselective hydrolysis of a derivative of the racemic amino acid, in this case, N-acetyl-DL-cyclohexylglycine, catalyzed by an enzyme such as aminoacylase.

Principle

The enzyme aminoacylase stereoselectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer of N-acetyl-DL-cyclohexylglycine, leaving the D-enantiomer unreacted. The resulting free L-cyclohexylglycine and the unreacted N-acetyl-D-cyclohexylglycine can then be separated based on their different chemical properties (e.g., solubility at different pH values).

Experimental Protocol

This protocol is adapted from established procedures for the enzymatic resolution of N-acetyl amino acids.

Materials:

  • N-Acetyl-DL-Cyclohexylglycine

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (concentrated and 1 M)

  • Activated Charcoal

  • Ethanol

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-cyclohexylglycine in deionized water and adjust the pH to 7.0 with 1 M LiOH or NaOH.

    • Add the aminoacylase enzyme solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point is typically 1:100 (w/w).

    • Incubate the mixture at 37°C with gentle stirring. Monitor the progress of the reaction by measuring the release of the L-amino acid over time (e.g., by TLC or HPLC). The reaction is typically complete when 50% of the racemic substrate has been hydrolyzed.

  • Enzyme Deactivation and Decolorization:

    • Once the reaction is complete, acidify the solution to pH 5 with concentrated HCl to deactivate the enzyme.

    • Heat the solution to 80°C for 15 minutes to precipitate the denatured protein.

    • Add activated charcoal to decolorize the solution and stir for 30 minutes.

    • Filter the hot solution to remove the precipitated protein and charcoal.

  • Separation of Enantiomers:

    • Evaporate the filtrate to a smaller volume under reduced pressure.

    • Add ethanol to precipitate the L-cyclohexylglycine.

    • Collect the L-cyclohexylglycine by filtration, wash with ethanol, and dry.

    • The filtrate contains the N-acetyl-D-cyclohexylglycine. Acidify the filtrate to pH 2 with HCl to precipitate the N-acetyl-D-cyclohexylglycine.

    • Collect the solid by filtration and dry.

  • Hydrolysis of N-Acetyl-D-Cyclohexylglycine (Optional):

    • The N-acetyl-D-cyclohexylglycine can be hydrolyzed to D-cyclohexylglycine by refluxing with 2 M HCl.

Data Presentation
ParameterValue
SubstrateN-Acetyl-DL-Cyclohexylglycine
EnzymeAminoacylase
Yield of L-Cyclohexylglycine~45% (theoretical max. 50%)
Enantiomeric Excess (e.e.) of L-Cyclohexylglycine>99%
Yield of N-Acetyl-D-Cyclohexylglycine~45% (theoretical max. 50%)
Enantiomeric Excess (e.e.) of N-Acetyl-D-Cyclohexylglycine>99%

Diagram of Enzymatic Kinetic Resolution Workflow

G racemic_acetyl N-Acetyl-DL-Cyclohexylglycine hydrolysis Enzymatic Hydrolysis racemic_acetyl->hydrolysis enzyme Aminoacylase enzyme->hydrolysis mixture Mixture of L-Cyclohexylglycine and N-Acetyl-D-Cyclohexylglycine hydrolysis->mixture separation Separation (e.g., pH adjustment, crystallization) mixture->separation l_enantiomer L-Cyclohexylglycine separation->l_enantiomer Product n_acetyl_d N-Acetyl-D-Cyclohexylglycine separation->n_acetyl_d Unreacted hydrolysis_d Acid Hydrolysis (optional) n_acetyl_d->hydrolysis_d d_enantiomer D-Cyclohexylglycine hydrolysis_d->d_enantiomer

Caption: Workflow for enzymatic kinetic resolution of N-acetyl-DL-cyclohexylglycine.

Chiral HPLC Analysis

Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity (e.e.) of the resolved this compound.

Principle

The separation of enantiomers is achieved on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

Experimental Protocol: General Method

The following is a general method that can be adapted for the analysis of this compound enantiomers. The choice of CSP and mobile phase is crucial and may require screening of different columns and conditions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Starting Point):

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a protein-based CSP.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes). A typical starting mobile phase could be Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

ParameterDescription
ColumnSpecific Chiral Stationary Phase used
Mobile PhaseComposition and additives
Retention Time (Enantiomer 1)tR1
Retention Time (Enantiomer 2)tR2
Resolution (Rs)A measure of the separation between the two peaks
Enantiomeric Excess (e.e.)Calculated from the peak areas

Diagram of Chiral HPLC Logic

G racemic_sample Racemic or Enriched Sample (in mobile phase) injection Injection onto HPLC racemic_sample->injection chiral_column Chiral Stationary Phase (CSP) injection->chiral_column separation Differential Interaction with CSP chiral_column->separation enantiomer_r (R)-Enantiomer separation->enantiomer_r Different retention times enantiomer_s (S)-Enantiomer separation->enantiomer_s Different retention times detector UV Detector enantiomer_r->detector enantiomer_s->detector chromatogram Chromatogram (Two separate peaks) detector->chromatogram quantification Quantification of Peak Areas chromatogram->quantification ee_calculation Calculation of Enantiomeric Excess (e.e.) quantification->ee_calculation

Caption: Logical workflow for the analysis of enantiomeric excess by chiral HPLC.

Conclusion

The chiral resolution of racemic this compound is a fundamental step for its application in asymmetric synthesis. This document provides practical protocols for achieving this separation through classical diastereomeric salt formation and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired scale of the resolution, cost considerations, and the availability of reagents and equipment. Chiral HPLC remains an indispensable tool for the accurate determination of the enantiomeric purity of the final products. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.

Cyclohexylglycine: A Versatile Building Block for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a crucial building block in the design and synthesis of a diverse range of pharmaceuticals. Its unique structural features, including a bulky hydrophobic cyclohexyl side chain, contribute to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in antiviral and anticancer agents.

Key Applications of this compound in Pharmaceuticals

This compound and its derivatives are integral components in several classes of therapeutic agents, primarily due to the steric hindrance and hydrophobicity conferred by the cyclohexyl ring. This moiety can effectively shield susceptible peptide bonds from enzymatic degradation and enhance interactions with hydrophobic pockets in target proteins.

1. Antiviral Agents - Hepatitis C Virus (HCV) Protease Inhibitors:

This compound is a key structural component of potent HCV NS3/4A serine protease inhibitors, such as Telaprevir and Boceprevir. The cyclohexyl group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the inhibitor's potency.

2. Anticancer Agents:

The incorporation of this compound into platinum-based anticancer complexes has shown promise in overcoming drug resistance and improving selectivity. The bulky side chain can influence the complex's interaction with DNA and other cellular targets.

3. Peptide-Based Therapeutics:

In peptide drug development, this compound is used to enhance stability and bioavailability. Its D-configuration, in particular, provides resistance to proteolytic degradation.

Quantitative Data on this compound-Containing Pharmaceuticals

The following tables summarize key quantitative data for representative pharmaceuticals incorporating the this compound moiety.

Table 1: In Vitro Activity of this compound-Containing Drugs

CompoundTargetAssayIC50 / KiReference
TelaprevirHCV NS3/4A ProteaseEnzymatic AssayKi = 7 nM
TelaprevirHCV Genotype 1b RepliconCell-based AssayIC50 = 0.35 µM
BoceprevirSARS-CoV-2 MproEnzymatic AssayIC50 = 4.1 µM
[Pt(NH3)2(L)]NO3 (1)HCT116 Colon Cancer CellsMTT AssayIC50 = 35.51 µM
[Pt(bipy)(L)]NO3 (2)HCT116 Colon Cancer CellsMTT AssayIC50 = 51.33 µM

(L = this compound ligand)

Table 2: Pharmacokinetic Properties of Telaprevir and Boceprevir

ParameterTelaprevirBoceprevirReference
Bioavailability Food-dependentFood-dependent
Protein Binding 59-76%~75%
Volume of Distribution (Vd) ~252 L~772 L
Half-life (t1/2) 9-11 hours (steady state)~3.4 hours
Metabolism Primarily CYP3A4Aldo-keto reductase & CYP3A4/5
Elimination Feces (82%)Feces (79%)

Experimental Protocols

1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cyclohexylglycine:

This protocol outlines the manual incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis techniques.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-L-Cyclohexylglycine or Fmoc-D-Cyclohexylglycine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Washing solutions

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Cyclohexylglycine (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide with cold ether, and purify by reverse-phase HPLC.

2. Synthesis of N-acetyl-DL-cyclohexylglycine:

This protocol describes a two-step synthesis of N-acetyl-DL-cyclohexylglycine from DL-phenylglycine.

Step 1: Synthesis of DL-Cyclohexylglycine

  • Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., NaOH solution).

  • Transfer the solution to a hydrogenation reactor and add a catalytic amount of a ruthenium catalyst.

  • Pressurize the reactor with hydrogen gas (1.5–5.0 MPa) and heat to 25–100 °C.

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • Acidify the filtrate with HCl to precipitate DL-cyclohexylglycine.

  • Filter, wash, and dry the product.

Step 2: N-acetylation of DL-Cyclohexylglycine

  • Dissolve the DL-cyclohexylglycine from Step 1 in an alkaline aqueous solution.

  • Cool the solution to -5 to 15 °C and add acetic anhydride.

  • Maintain the temperature for 1 hour, then allow the reaction to proceed at room temperature for 2-3 hours.

  • Acidify the reaction mixture to precipitate the product.

  • Filter, wash, and dry the N-acetyl-DL-cyclohexylglycine.

3. General Procedure for Synthesis of Platinum(II) Anticancer Complexes with this compound Ligand:

This protocol provides a general guideline for the synthesis of platinum(II) complexes with a this compound ligand, based on reported methods.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • This compound

  • Ammonia solution or other amine ligands (e.g., bipyridine)

  • Solvents (e.g., water, DMF)

  • Silver nitrate (AgNO3) (optional, for chloride abstraction)

Procedure:

  • Preparation of the Platinum Precursor: Dissolve K2[PtCl4] in water.

  • Ligand Exchange:

    • To the platinum precursor solution, add an aqueous solution of the desired amine ligand (e.g., ammonia) to form an intermediate complex like cis-[Pt(NH3)2Cl2].

    • Alternatively, other diamine ligands can be used.

  • Incorporation of this compound:

    • The intermediate platinum complex is then reacted with this compound. This step may involve the initial formation of a silver salt of this compound to facilitate the reaction.

    • The reaction is typically carried out in water or a mixed solvent system. The carboxylate group of this compound coordinates to the platinum center, displacing a leaving group (e.g., chloride).

  • Purification: The resulting platinum(II)-cyclohexylglycine complex is purified by crystallization or chromatography.

  • Characterization: The final product is characterized by techniques such as NMR spectroscopy (1H, 13C, 195Pt), mass spectrometry, and elemental analysis.

Signaling Pathways and Mechanisms of Action

HCV NS3/4A Protease Inhibition:

Telaprevir and Boceprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease, an enzyme essential for viral replication. The virus produces a single large polyprotein that must be cleaved by this protease into individual functional proteins. By binding to the active site of the NS3/4A protease, these inhibitors block this cleavage process, thereby preventing the formation of new viral particles. The this compound moiety plays a critical role by fitting into a hydrophobic pocket (S2 pocket) of the protease active site, enhancing the binding affinity and inhibitory potency of the drug.

Inhibition of the NS3/4A protease not only directly halts viral replication but can also restore the host's innate immune response. The NS3/4A protease is known to cleave and inactivate key components of the RIG-I and Toll-like receptor 3 (TLR3) signaling pathways, which are crucial for the production of interferons. By inhibiting the protease, these pathways can be restored, leading to an enhanced antiviral state in the host cell.

Anticancer Mechanisms:

The precise signaling pathways affected by platinum-cyclohexylglycine complexes are still under investigation. However, like other platinum-based drugs, they are believed to exert their cytotoxic effects primarily through interactions with DNA. The bulky this compound ligand can influence the nature of the DNA adducts formed and may alter the cellular response to this DNA damage. These complexes could potentially evade some of the resistance mechanisms that have developed against traditional platinum drugs.

Visualizations

Caption: Mechanism of HCV NS3/4A protease inhibition by this compound-containing drugs.

SPPS_Workflow Start Start Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Couple_AA 3. Couple Fmoc-Cyclohexylglycine (HBTU/DIEA in DMF) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat_Cycle Repeat for next AA Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification End End Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing peptide.

Enhancing Peptide Stability with Cyclohexylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hampered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. Cyclohexylglycine (Chg), a non-proteinogenic amino acid, has emerged as a valuable tool for enhancing the metabolic stability of peptides. Its bulky and hydrophobic cyclohexyl side chain provides steric hindrance, effectively shielding the peptide backbone from proteolytic enzymes. This modification can significantly extend the half-life of peptide-based drugs, leading to improved pharmacokinetic profiles and therapeutic efficacy.

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis for enhanced stability. We will delve into the mechanism of stability enhancement, showcase its applications in drug development, and provide detailed experimental protocols for synthesis, purification, and stability assessment.

Mechanism of Stability Enhancement

The primary mechanism by which this compound enhances peptide stability is steric hindrance . The bulky cyclohexyl group attached to the α-carbon of the amino acid residue physically obstructs the approach of proteolytic enzymes to the adjacent peptide bonds. This steric shield is effective against both exopeptidases, which cleave peptides from the N- or C-terminus, and endopeptidases, which cleave within the peptide sequence.[1] The incorporation of the D-enantiomer of this compound can further enhance proteolytic resistance.[2][3]

Applications in Drug Development

The enhanced stability imparted by this compound makes it a valuable component in the design of peptide-based therapeutics with improved pharmacokinetic properties.[3] By increasing the in vivo half-life, the frequency of administration can be reduced, leading to better patient compliance and therapeutic outcomes.

Key therapeutic areas where this compound-modified peptides have shown promise include:

  • Pain Management: Incorporation of cyclohexyl-containing amino acids into opioid peptide analogues has been shown to increase their potency and selectivity as antagonists for the delta-opioid receptor, a key target for the development of novel analgesics.

  • Oncology: Enhancing the stability of peptides targeting cancer-related pathways can improve their tumor penetration and residence time, leading to more effective treatments.

  • Metabolic Diseases: The stability of peptides like apelin, which are involved in regulating metabolism, can be improved by incorporating unnatural amino acids, potentially leading to new treatments for conditions like diabetes.

Quantitative Data on Stability Enhancement

The following table summarizes representative data on the enhancement of peptide stability through the incorporation of the structurally similar amino acid, cyclohexylalanine (Cha). While specific quantitative data for this compound is not as readily available in the reviewed literature, the principles of steric hindrance suggest a similar or even enhanced effect due to the slightly larger side chain.

Peptide NameModificationAssay ConditionHalf-life (t½)Fold Increase in Half-life
Apelin-17NativeRat Plasma~ 2.5 min-
Apelin-17 analoguehArgCha¹⁷Rat Plasma> 24 h> 576

Data is illustrative and based on studies with the closely related Cyclohexylalanine. Actual stability enhancement will depend on the specific peptide sequence and the position of the this compound substitution.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic peptide incorporating a this compound residue using Boc (tert-butyloxycarbonyl) chemistry.

Materials:

  • Pre-loaded resin (e.g., Boc-aminoacyl-PAM resin)

  • Boc-protected amino acids

  • Boc-D-Cyclohexylglycine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU)

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Repeat the treatment for 20 minutes.

    • Wash the resin with DCM (5 times).[1]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes).

    • Wash with DCM (3 times).[1]

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (including Boc-D-Cyclohexylglycine at the desired position) (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution for activation.[2]

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time or double coupling may be necessary for the bulky this compound residue.[2]

    • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.[1]

Protocol 2: HPLC Purification of this compound-Containing Peptides

Peptides containing the hydrophobic this compound residue often exhibit strong retention in reverse-phase HPLC (RP-HPLC). This protocol provides a general guideline for their purification.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., ACN or methanol).

    • Slowly add Mobile Phase A (0.1% TFA in water) to the desired final concentration, vortexing gently.[4]

    • Filter the peptide solution through a 0.22 µm syringe filter.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30-60 minutes is a good starting point. The gradient may need to be adjusted based on the peptide's hydrophobicity.[4][5]

    • Flow Rate: 1 mL/min for an analytical column; scale up for preparative columns.[4]

    • Detection: UV absorbance at 214 nm and 280 nm.[4]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the fractions containing the pure peptide.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified peptide as a white powder.[4]

Protocol 3: Proteolytic Stability Assay in Human Plasma

This protocol describes a method to assess the stability of a this compound-containing peptide in human plasma.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with 1% TFA)

  • Microcentrifuge tubes

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.[1]

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.[1]

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture. The 0-minute time point should be taken immediately after mixing.[1]

  • Quenching the Reaction:

    • Immediately add the 20 µL aliquot to a tube containing 80 µL of the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the mixture thoroughly.[1]

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Mass spectrometry can be used to identify degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification Resin Resin Swelling Deprotection Boc-Deprotection Resin->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling (with Chg) Neutralization->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash1->Cleavage Final Cycle Precipitation Precipitation Cleavage->Precipitation HPLC HPLC Purification Precipitation->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS StabilityAssay Proteolytic Stability Assay HPLC->StabilityAssay FinalPeptide Purified, Stable Peptide MS->FinalPeptide StabilityAssay->FinalPeptide

Caption: Experimental workflow for the synthesis, purification, and stability assessment of a this compound-containing peptide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin APJ APJ Receptor Apelin->APJ Binding G_protein Gαi / Gαq APJ->G_protein Activation PLC PLC G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation AC Adenylate Cyclase G_protein->AC Inhibition PKC PKC PLC->PKC Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide eNOS->NO Production

Caption: Simplified Apelin/APJ receptor signaling pathway.[6][7][8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antagonist Delta-Opioid Antagonist DOR Delta-Opioid Receptor (DOR) Antagonist->DOR Blocks Agonist Binding G_protein Gαi/G₀ DOR->G_protein Prevents Activation AC Adenylate Cyclase G_protein->AC (No Inhibition) cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulation

Caption: Simplified signaling pathway for a delta-opioid receptor antagonist.[11][12][13][14][15]

Conclusion

The incorporation of this compound into peptide sequences is a highly effective strategy to enhance their proteolytic stability, a critical factor for the development of successful peptide-based therapeutics. The steric hindrance provided by the bulky cyclohexyl side chain effectively shields the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life. The protocols and information provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate novel, stabilized peptides with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohexylglycine-Containing Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing the non-canonical, hydrophobic amino acid Cyclohexylglycine (Chg). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these particularly difficult molecules.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound (Chg) so challenging to purify?

Peptides incorporating this compound are notoriously difficult to purify due to the bulky and highly hydrophobic nature of the cyclohexyl side chain.[1] This increased hydrophobicity leads to several significant issues:

  • Poor Solubility : The peptide may be difficult to dissolve in the aqueous-organic mixtures typically used as mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4]

  • Aggregation : These peptides have a strong tendency to self-associate and aggregate, which can result in low recovery, poor peak shape, precipitation on the column, and even column clogging.[1][5][6]

  • Strong Retention in RP-HPLC : The extreme hydrophobicity causes very strong binding to the stationary phase (e.g., C18) in RP-HPLC, often requiring high concentrations of strong organic solvents for elution.[1]

Q2: My Chg-containing peptide won't dissolve for HPLC injection. What should I do?

This is one of the most common initial hurdles. Improving solubility is a critical first step for successful purification.[1] Direct dissolution in aqueous mobile phases is often unsuccessful.[2]

Recommended Strategy:

  • Initial Dissolution in a Strong Organic Solvent : Begin by dissolving the lyophilized peptide in a minimal amount of a strong, pure organic solvent.[1][2] Common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Trifluoroethanol (TFE).[1][6][7][8]

  • Stepwise Dilution : Once fully dissolved, slowly add the aqueous component of your initial mobile phase (e.g., Water with 0.1% TFA) to the peptide solution with gentle vortexing.[1][5] This gradual dilution can prevent the peptide from crashing out of solution.[1]

  • Solubility Trials : If the peptide is still insoluble, it is crucial to perform small-scale solubility trials to find an effective solvent mixture before committing the bulk of your sample.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of peptides containing this compound.

Problem: Poor Peak Shape (Broadening or Tailing)

Q: My peptide peak is very broad and shows significant tailing. What is the cause and how can I improve it?

A: Broad or tailing peaks are common for hydrophobic peptides and can stem from several factors including peptide aggregation, secondary interactions with the column, or non-optimal chromatographic conditions.[5]

Potential Cause Solution
Peptide Aggregation Increase the column temperature (e.g., 40-60°C) to improve solubility and disrupt aggregates.[5][9] Use a lower sample concentration to reduce on-column aggregation.
Secondary Interactions Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%) in your mobile phase to mask free silanol groups on silica-based columns.[5]
Sub-optimal Gradient A steep gradient may not provide enough time for the peptide to interact effectively with the stationary phase. Use a shallower gradient around the expected elution point of the peptide.[5] For example, if a broad scouting run shows elution around 60% Acetonitrile, try a focused gradient of 50-70% over a longer period.
Slow Mass Transfer High mobile phase viscosity can lead to broad peaks. Increasing the temperature can lower viscosity and improve peak shape.[5][9]
Problem: Peptide Does Not Elute from the Column

Q: I am running a standard 5-95% acetonitrile/water gradient, but my Chg-peptide is not eluting from the C18 column.

A: The extreme hydrophobicity of the this compound residue can cause such strong retention on a C18 stationary phase that acetonitrile is not a strong enough organic modifier to elute it.[1]

Solution Description
Use a Stronger Organic Solvent Replace acetonitrile with a stronger organic modifier like n-propanol or isopropanol, or use a mixture (e.g., 50:50 acetonitrile:n-propanol).[1][2] These alcohols are more effective at disrupting strong hydrophobic interactions.
Use a Less Retentive Column Switch from a C18 column to one with a less hydrophobic stationary phase, such as C8, C4, or Diphenyl.[2][10] A Diphenyl column, for instance, can offer different selectivity and may be more suitable.[2]
Increase Column Temperature Elevating the temperature can decrease retention and improve elution for highly hydrophobic peptides.[9]
Problem: Low Recovery of Purified Peptide

Q: After a successful-looking purification run, my final yield is extremely low. Where did my peptide go?

A: Low recovery is a significant challenge, often caused by the "sticky" nature of these peptides leading to irreversible loss.[5]

Potential Cause Solution
Precipitation During Sample Prep The peptide may precipitate when the initial organic stock is diluted with the aqueous mobile phase.[1] Re-optimize your solubilization protocol, possibly using a higher initial organic-to-aqueous ratio.[1]
Irreversible Adsorption The peptide may be irreversibly binding to the column matrix or metallic surfaces in the HPLC system.[5] Consider passivating the HPLC system or using a biocompatible (PEEK) system.[5] Using a different column chemistry may also help.
On-Column Aggregation/Precipitation The peptide may aggregate and precipitate within the column as the solvent composition changes during the gradient. Increasing column temperature is a primary strategy to prevent this.[5][9]

Quantitative Data Summary

Table 1: Recommended Organic Solvents for Initial Dissolution & Mobile Phase

Solvent Polarity Index Elution Strength Notes
Acetonitrile 5.8 Moderate Standard choice, but may be too weak for highly hydrophobic Chg-peptides.[1][11]
Isopropanol (IPA) 3.9 Strong Good alternative to acetonitrile for increasing elution strength and improving solubility.[1][9]
n-Propanol 4.0 Strong Often slightly stronger than IPA and can be very effective for eluting "sticky" peptides.[1][2][9]

| Dimethyl Sulfoxide (DMSO) | 7.2 | (Injection Solvent) | Excellent for initial dissolution but not typically used as a mobile phase modifier. Keep injection volume low.[1][5][12] |

Experimental Protocols & Workflows

Protocol 1: Stepwise Solubilization of a Chg-Containing Peptide
  • Initial Weighing : Carefully weigh approximately 1 mg of the lyophilized peptide into a low-protein-binding microcentrifuge tube.

  • Organic Solvent Addition : Add a small volume (e.g., 20-50 µL) of a suitable organic solvent such as DMSO or n-propanol.[1][2]

  • Dissolution : Gently vortex or sonicate in a water bath for 1-5 minutes until the peptide is fully dissolved and the solution is clear.[6]

  • Aqueous Dilution : Slowly add your HPLC mobile phase A (e.g., 0.1% TFA in water) dropwise while gently vortexing.[1] Add just enough to ensure the peptide remains in solution and the final concentration of the strong organic solvent is low enough to not cause peak distortion upon injection.[5]

  • Final Check : Inspect the solution for any signs of precipitation or cloudiness. If it is not perfectly clear, the sample is not suitable for injection. Centrifuge at high speed to pellet any minor aggregates and inject the supernatant.[6]

Protocol 2: RP-HPLC Method Development Workflow
  • Sample Preparation : Prepare the peptide sample using Protocol 1.

  • Column & Mobile Phase Setup :

    • Column : Start with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% TFA in HPLC-grade water.[5]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[5]

    • Detection : UV at 214-220 nm.[5][11][13]

  • Scouting Run :

    • Equilibrate the column with 95% A / 5% B.

    • Inject a small amount of the prepared sample.

    • Run a broad, fast linear gradient (e.g., 5% to 95% B over 20-30 minutes).[5] This run determines the approximate %B at which the peptide elutes.

  • Gradient Optimization :

    • Based on the scouting run, design a shallower, focused gradient. For example, if the peptide eluted at 70% B, the new gradient could be 60% to 80% B over 30 minutes.[5] A shallower gradient improves resolution and peak shape.[5]

  • Troubleshooting & Refinement :

    • If the peptide does not elute, switch Mobile Phase B to 0.1% TFA in n-propanol and repeat the scouting run.

    • If peak shape is poor, increase the column temperature to 40-60°C.[9]

    • Once optimized on an analytical scale, the method can be scaled up to a semi-preparative or preparative column.

Visualizations

G Troubleshooting Workflow for Peptide Aggregation & Low Recovery start Start: Low Recovery or Visible Precipitation check_solubility Is peptide fully dissolved before injection? start->check_solubility optimize_dissolution Optimize Dissolution Protocol: 1. Use stronger organic solvent (DMSO, n-Propanol) 2. Stepwise dilution with aqueous phase 3. Sonicate check_solubility->optimize_dissolution No check_chrom Review Chromatogram: Broad, Tailing, or No Peak? check_solubility->check_chrom Yes optimize_dissolution->check_solubility Re-attempt optimize_hplc Optimize HPLC Conditions: 1. Increase column temperature (40-60°C) 2. Use shallower gradient 3. Switch to stronger organic modifier (n-Propanol) check_chrom->optimize_hplc Yes success Successful Purification: Good Recovery & Purity check_chrom->success No, peak is sharp and recovery is good optimize_hplc->check_chrom Re-run change_column Consider Alternative Column: - Less hydrophobic (C4, Diphenyl) - Biocompatible hardware (PEEK) optimize_hplc->change_column If issues persist change_column->optimize_hplc Re-optimize fail Persistent Issues: Consider peptide resynthesis with solubilizing tags change_column->fail

Caption: A step-by-step workflow for troubleshooting common peptide purification issues.

G Logic Diagram: Root Causes of Chg-Peptide Purification Failure root_cause Core Issue: High Hydrophobicity of This compound Side Chain aggregation Peptide Aggregation root_cause->aggregation solubility Poor Solubility in RP-HPLC Solvents root_cause->solubility retention Strong Retention on Stationary Phase root_cause->retention problem1 Symptom: Low Recovery / Yield aggregation->problem1 causes problem2 Symptom: Poor Peak Shape (Broad/Tailing) aggregation->problem2 causes problem4 Symptom: Column Clogging aggregation->problem4 can cause solubility->problem1 causes solubility->problem4 can cause retention->problem2 can cause problem3 Symptom: Peptide Fails to Elute retention->problem3 causes

Caption: Relationship between hydrophobicity and common purification problems.

References

Technical Support Center: Synthesis of Cyclohexylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of cyclohexylglycine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core structure?

A1: The two most prevalent methods for synthesizing the α-amino acid core of this compound are the Strecker synthesis and reductive amination. The Strecker synthesis involves the reaction of cyclohexanecarboxaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[1][2] Reductive amination typically utilizes cyclohexylglyoxylic acid or a related α-keto acid, which is reacted with ammonia and a reducing agent to yield this compound.

Q2: I am observing a significant amount of a byproduct that is not my desired N-acyl this compound. What could it be?

A2: A common side reaction during N-acylation, especially when using coupling reagents, is the formation of an azlactone (or oxazolone). This can be more prevalent with N-acetyl or N-benzoyl protected amino acids and can lead to racemization of the final product. The choice of base and coupling agent can significantly influence the extent of this side reaction.

Q3: My reaction to protect the carboxylic acid of this compound as a t-butyl ester is giving low yields and a polymeric mixture. What is causing this?

A3: The use of strong acids with isobutene or t-butyl alcohol for the formation of t-butyl esters of this compound derivatives can be problematic. These conditions can lead to the formation of polymeric mixtures and result in low yields of the desired product.[3] Alternative methods, such as using dimethylformamide di-tert-butyl acetal, may provide better results.[3]

Troubleshooting Guides

Strecker Synthesis of this compound

The Strecker synthesis is a powerful method for creating α-amino acids. However, several side reactions can occur.

Diagram: Strecker Synthesis of this compound and Side Reaction

Strecker_Synthesis start Cyclohexanecarboxaldehyde + NH3 + KCN imine Cyclohexylimine Intermediate start->imine Condensation cyanohydrin Cyclohexanecarboxaldehyde Cyanohydrin (Byproduct) start->cyanohydrin (No NH3) aminonitrile α-Aminonitrile imine->aminonitrile + KCN This compound This compound (Desired Product) aminonitrile->this compound H3O+ Hydrolysis amide Cyclohexylglycinamide (Hydrolysis Byproduct) aminonitrile->amide Partial Hydrolysis

Caption: Strecker synthesis pathway for this compound and potential side reactions.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of α-aminonitrile Formation of cyanohydrin byproduct: This occurs if the cyanide ion attacks the carbonyl carbon of the aldehyde before the imine is formed, often due to insufficient ammonia or a slow rate of imine formation.- Ensure an adequate excess of ammonia is used. - Consider pre-formation of the imine before the addition of the cyanide source.
Formation of amide byproduct during hydrolysis Incomplete hydrolysis of the nitrile: Harsh reaction conditions or insufficient reaction time during the final hydrolysis step can lead to the formation of the corresponding amide as a byproduct.- Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. - Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion to the carboxylic acid.
Difficulty in isolating the final product Emulsion formation during workup: The presence of unreacted starting materials and byproducts can sometimes lead to the formation of stable emulsions during aqueous workup.- Adjust the pH of the aqueous layer to break the emulsion. - Use a different solvent system for extraction. - Consider a filtration step through celite to remove insoluble materials.
Reductive Amination for this compound Synthesis

Reductive amination is another common route, but it is also susceptible to side reactions that can impact yield and purity.

Diagram: Reductive Amination for this compound Synthesis

Reductive_Amination start Cyclohexylglyoxylic Acid + NH3 imine_acid Imine Intermediate start->imine_acid Condensation hydroxy_acid Cyclohexylmandelic Acid (Reduction Byproduct) start->hydroxy_acid [H] (Reducing Agent) This compound This compound (Desired Product) imine_acid->this compound [H] (Reducing Agent) over_alkylation N-Cyclohexyl-Cyclohexylglycine (Over-alkylation Byproduct) This compound->over_alkylation + Imine Intermediate

Caption: Reductive amination pathway and potential side reactions.

Observed Issue Potential Cause Troubleshooting Steps
Formation of a secondary amine byproduct (over-alkylation) Reaction of the newly formed primary amine with another molecule of the imine intermediate: This is more likely to occur if the concentration of the primary amine product becomes significant before all the starting material is consumed.- Use a large excess of ammonia to favor the formation of the primary amine. - Slowly add the reducing agent to the reaction mixture to keep the concentration of the imine intermediate low.
Reduction of the starting α-keto acid The reducing agent is too reactive and reduces the carbonyl group of the α-keto acid before imine formation. - Choose a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN). - Pre-form the imine before adding the reducing agent.
Low overall yield Incomplete imine formation: The equilibrium between the keto acid/ammonia and the imine may not favor the imine.- Remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. - Adjust the pH of the reaction mixture to optimize imine formation (typically weakly acidic conditions).
N-Acylation of this compound

The final step in many syntheses is the N-acylation to produce the desired derivative. This step can also present challenges.

Diagram: N-Acylation of this compound and Racemization

N_Acylation start This compound + Acylating Agent activated_intermediate Activated Intermediate start->activated_intermediate Activation n_acyl_chg N-Acyl-Cyclohexylglycine (Desired Product) activated_intermediate->n_acyl_chg azlactone Azlactone Intermediate activated_intermediate->azlactone Intramolecular Cyclization racemic_product Racemic N-Acyl-Cyclohexylglycine (Racemization) azlactone->racemic_product Racemization

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Cyclohexylglycine (Chg) from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing the bulky and hydrophobic amino acid, Cyclohexylglycine (Chg), from solid-phase resins. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cleaving these challenging peptides.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve high-purity, high-yield cleavage of your Chg-containing peptides.

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield Incomplete Cleavage: The bulky nature of this compound can sterically hinder the access of trifluoroacetic acid (TFA) to the linker.- Extend Cleavage Time: Increase the cleavage time in increments of 1-2 hours, monitoring the progress with a small-scale test cleavage. Do not exceed a total of 5 hours for room temperature cleavage to avoid potential side reactions.[1] - Increase TFA Concentration: While most protocols use 95% TFA, for particularly stubborn cleavages, a slightly higher concentration might be beneficial. However, always ensure appropriate scavengers are present. - Elevated Temperature: Perform the cleavage at a slightly elevated temperature, such as 38°C, for a shorter duration (e.g., 30-60 minutes).[1]
Peptide Precipitation Issues: The hydrophobic nature of Chg-containing peptides can lead to poor precipitation in cold ether.[2]- Concentrate the TFA: Before adding to cold ether, reduce the volume of the TFA solution under a stream of nitrogen.[3] - Alternative Precipitation Solvents: Try a less polar solvent mixture for precipitation, such as a 1:1 mixture of diethyl ether and hexane.[2] - Ensure Sufficient Ether Volume: Use a larger volume of cold ether (at least 10-fold excess) to ensure maximal precipitation.[4]
Presence of Impurities in Crude Peptide Side-Chain Protecting Group Re-attachment: Cationic species generated during cleavage can re-attach to nucleophilic residues.- Optimize Scavenger Cocktail: Use a scavenger cocktail that is effective at quenching a variety of cationic species. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5] For a less odorous option, Reagent B (TFA/phenol/water/triisopropylsilane) can be used.[6] - Ensure Fresh Reagents: Use fresh TFA and scavengers, as their quality can impact the cleavage efficiency and purity of the final product.[7]
Oxidation of Sensitive Residues (e.g., Met, Trp, Cys): The acidic cleavage conditions can lead to oxidation of susceptible amino acids.- Use appropriate Scavengers: Include scavengers like 1,2-ethanedithiol (EDT) or thioanisole in the cleavage cocktail to protect against oxidation.[1]
Difficulty Dissolving Crude Peptide Hydrophobicity: The presence of the bulky, nonpolar this compound residue can significantly increase the hydrophobicity of the peptide.- Use a stronger solvent system for purification: A higher concentration of organic solvent (e.g., acetonitrile or methanol) with a suitable ion-pairing agent (e.g., TFA) may be required for HPLC purification. - Consider adding a small amount of formic acid or acetic acid to the initial solvent to aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best standard cleavage cocktail for a peptide containing this compound?

A general and robust cleavage cocktail for peptides with bulky and sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT at a ratio of 82.5:5:5:5:2.5).[5] This mixture contains scavengers that protect a wide range of amino acid side chains. For a less odorous alternative, Reagent B (TFA/phenol/water/TIS at a ratio of 88:5:5:2) is also a good starting point.[6]

Q2: How can I monitor the completion of the cleavage reaction?

To monitor the cleavage, you can perform a small-scale trial cleavage on about 10-15 mg of the peptide-resin.[8] After the desired time, precipitate the peptide and analyze the crude product by HPLC and mass spectrometry to determine the extent of cleavage and the presence of any side products.

Q3: My Chg-containing peptide is not precipitating in cold diethyl ether. What should I do?

This is a common issue with hydrophobic peptides.[2] First, try to concentrate the TFA solution under a gentle stream of nitrogen before adding it to a larger volume of cold ether.[3] If precipitation is still poor, you can try a different precipitation solvent system, such as a mixture of diethyl ether and hexane. Alternatively, you can evaporate the TFA/ether mixture to dryness and redissolve the residue directly in your initial HPLC purification buffer.[2]

Q4: Are there any specific side-chain protecting groups that are more suitable for amino acids in a sequence containing Chg?

For other amino acids in your sequence, standard acid-labile protecting groups (e.g., Boc for Lys, tBu for Tyr, Ser, Thr, Trt for Cys, His, Asn, Gln) are generally compatible.[7] The key is to ensure your cleavage cocktail and time are sufficient to remove all protecting groups efficiently.

Q5: Can I use a heated cleavage protocol for my Chg-containing peptide?

Yes, a heated cleavage (e.g., at 38°C for 30 minutes) can be effective in improving the cleavage efficiency for sterically hindered peptides.[1] However, it is crucial to carefully control the time and temperature to minimize the risk of side reactions.

Experimental Protocols

Protocol 1: Standard Room Temperature Cleavage of a Chg-Containing Peptide

Safety Precautions: Trifluoroacetic acid (TFA) is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Resin Preparation:

    • Wash the dried peptide-resin (typically on a 0.1 mmol scale) with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.[1]

    • Dry the resin thoroughly under a high vacuum for at least 3 hours.[8]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. A recommended cocktail is Reagent K: 8.25 mL TFA, 0.5 mL water, 0.5 g phenol, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).[5] For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the cleavage solution containing the peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[4]

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.[4]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).[4]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

    • Purify the peptide by reverse-phase HPLC.

Data Presentation

The following table summarizes the recommended cleavage cocktails for peptides containing this compound, along with their typical applications.

Cleavage CocktailKey ReagentsRecommended For
Reagent K TFA, Phenol, H₂O, Thioanisole, EDTGeneral-purpose cleavage of peptides with sensitive residues (Cys, Met, Trp) and bulky amino acids like Chg.[5]
Reagent B ("Odorless") TFA, Phenol, H₂O, Triisopropylsilane (TIS)Peptides containing trityl-based protecting groups where a less odorous alternative to EDT is preferred.[6]
Standard TFA/TIS/H₂O TFA, TIS, H₂OSimpler peptides without highly sensitive residues, but may require longer cleavage times for Chg-containing sequences.[5]

Visualizations

The following diagrams illustrate key workflows for optimizing the cleavage of Chg-containing peptides.

Cleavage_Workflow start Start: Dried Peptide-Resin cleavage Perform Cleavage (e.g., Reagent K, 2-3h, RT) start->cleavage precipitation Precipitate in Cold Diethyl Ether cleavage->precipitation analysis Analyze Crude Peptide (HPLC, MS) precipitation->analysis success Successful Cleavage: Proceed to Purification analysis->success High Yield & Purity troubleshoot Troubleshoot analysis->troubleshoot Low Yield or Impurities

Caption: A general experimental workflow for the cleavage and initial analysis of a Chg-containing peptide.

Troubleshooting_Logic start Low Cleavage Yield Detected check_precipitation Was Precipitation Complete? start->check_precipitation incomplete_cleavage Assume Incomplete Cleavage check_precipitation->incomplete_cleavage Yes optimize_precipitation Optimize Precipitation: - Concentrate TFA - Use Ether/Hexane check_precipitation->optimize_precipitation No extend_time Option 1: Extend Cleavage Time incomplete_cleavage->extend_time increase_temp Option 2: Increase Cleavage Temp. incomplete_cleavage->increase_temp end Re-analyze optimize_precipitation->end re_cleave Re-cleave Resin with Optimized Conditions extend_time->re_cleave increase_temp->re_cleave re_cleave->end

Caption: A troubleshooting decision tree for addressing low cleavage yields of Chg-containing peptides.

References

Technical Support Center: Asymmetric Synthesis of Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the asymmetric synthesis of Cyclohexylglycine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the asymmetric synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (e.e.)

  • Question: My reaction is producing this compound with low enantiomeric excess. What are the likely causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors could be contributing to this issue:

    • Catalyst Deactivation or Racemization: The chiral catalyst may be losing its activity or promoting racemization of the product. Ensure the catalyst is handled under strictly inert conditions if it is air-sensitive. Consider screening different chiral ligands or catalyst systems. For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.

    • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. A systematic optimization of these parameters is recommended. For instance, in hydrogenations, lower temperatures often lead to higher e.e. The choice of solvent can also be critical; for example, in some reductions, ethanol has been shown to provide higher e.e. compared to 2-propanol.

    • Substrate Quality: Impurities in the starting material (e.g., Phenylglycine) can interfere with the catalyst's performance. Ensure the substrate is of high purity.

    • Hydrogen Source (for hydrogenation): The purity of the hydrogen gas can affect the catalyst's performance. Use high-purity hydrogen.

Issue 2: Poor Diastereoselectivity

  • Question: I am observing the formation of diastereomers, leading to a low yield of the desired product. How can I improve diastereoselectivity?

  • Answer: Poor diastereoselectivity can arise from the nature of the substrate and the reaction conditions. Here are some strategies to address this:

    • Choice of Chiral Auxiliary: If using a chiral auxiliary approach, the choice of the auxiliary is crucial. Experiment with different chiral auxiliaries to find one that provides better facial discrimination.

    • Reaction Conditions Tuning: Similar to enantioselectivity, diastereoselectivity is highly dependent on reaction parameters. A thorough screening of solvents, temperatures, and additives is recommended. For instance, the addition of certain salts like LiBr has been shown to dramatically improve diastereoselectivity in some addition reactions.[1][2]

    • Catalyst System: The catalyst system, including the metal precursor and the chiral ligand, plays a pivotal role. The structure of the ligand can create a chiral pocket that favors the formation of one diastereomer over the other.

Issue 3: Low Overall Yield

  • Question: My overall yield of this compound is consistently low, even with good enantioselectivity. What are the potential reasons and troubleshooting steps?

  • Answer: Low overall yield can be attributed to a variety of factors throughout the synthetic and purification process:

    • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction is stalling, consider increasing the catalyst loading, temperature, or reaction time. However, be mindful that harsher conditions might negatively impact selectivity.

    • Side Reactions: Undesired side reactions can consume the starting material or the product. Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of these byproducts can provide clues for optimizing the reaction conditions to suppress their formation. For example, in hydrogenations, hydrogenolysis can be a competing side reaction.

    • Product Degradation: The product itself might be unstable under the reaction or work-up conditions. Consider using milder work-up procedures.

    • Purification Losses: Significant loss of product can occur during purification steps like crystallization or chromatography.[3] Optimize the purification protocol to maximize recovery. This may involve exploring different solvent systems for crystallization or different stationary and mobile phases for chromatography. Repeated purification steps can lead to sample loss and reduced yield.[3]

Issue 4: Catalyst Performance Issues (Specifically for Rh/C in Hydrogenation)

  • Question: I am using Rh/C for the hydrogenation of Phenylglycine, but the reaction is sluggish or gives inconsistent results. What should I check?

  • Answer: Rhodium on carbon (Rh/C) is a common catalyst for this transformation, but its performance can be variable. Here are some troubleshooting tips:

    • Catalyst Quality and Activity: The quality of the Rh/C catalyst can vary between suppliers and even between batches. It is advisable to test a new batch of catalyst on a small scale first. Ensure the catalyst has not been deactivated by exposure to air or contaminants.

    • Reaction Medium: The hydrogenation of Phenylglycine using Rh/C is often performed in an acidic aqueous medium, such as aqueous HCl. The acidity of the medium can affect the reaction rate and selectivity.

    • Hydrogen Pressure and Temperature: These are critical parameters. While higher pressure and temperature can increase the reaction rate, they might also lead to side reactions or a decrease in enantioselectivity. A careful optimization is required.

    • Catalyst Poisoning: The substrate or solvent may contain impurities that can poison the catalyst. Common catalyst poisons include sulfur compounds.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for this compound

MethodCatalyst/ReagentSubstrateSolvent/ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Asymmetric HydrogenationRh/C(S)-Phenylglycineaq. HCl, 50°C, 3.6 bar H₂92>99
Enzymatic ResolutionHog kidney acylase IDL-N-acetylphenylglycineAqueous buffer36 (for L-isomer)>99[4]
Chiral Ni(II) Complex AlkylationNi(II) complex of chiral glycine Schiff baseGlycine Schiff baseDMSO, NaOH<40Not specified
Asymmetric AlkylationChiral Ni(II) complex with n-octyl bromideChiral nucleophilic glycine equivalentOptimized conditions98.198.8 (d.e.)[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (S)-Phenylglycine using Rh/C

This protocol is based on a reported method for the synthesis of (S)-Cyclohexylglycine.

Materials:

  • (S)-Phenylglycine

  • 30% aqueous HCl

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water

  • Autoclave

Procedure:

  • In an autoclave, prepare a slurry of 20.0 g (0.132 mol, 99% e.e.) of (S)-Phenylglycine in 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water.

  • Carefully add 2.10 g of 5% Rh/C catalyst (with a moisture content of 59%).

  • Seal the autoclave and stir the slurry at 50°C.

  • After 30 minutes, the starting material should be completely dissolved.

  • Pressurize the autoclave with hydrogen gas to 3.6 bar.

  • Continue stirring at 50°C for 40 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the reaction mixture to room temperature and carefully filter off the catalyst.

  • Neutralize the reaction mixture to precipitate the product.

  • Filter the product, wash with water, and dry to obtain pure (S)-Cyclohexylglycine.

  • Expected yield: ~92%.

Visualizations

Troubleshooting_Low_Yield cluster_ee Low Selectivity cluster_completion Incomplete Reaction cluster_purity Side Reactions/Degradation start Low Yield of This compound check_ee Check Enantiomeric /Diastereomeric Excess start->check_ee check_completion Check Reaction Completion (TLC/GC) start->check_completion check_purity Analyze Crude Mixture for Byproducts start->check_purity optimize_catalyst Optimize Catalyst/ Chiral Ligand check_ee->optimize_catalyst optimize_conditions Optimize Temperature, Pressure, Solvent check_ee->optimize_conditions check_substrate Verify Substrate Purity check_ee->check_substrate increase_catalyst Increase Catalyst Loading check_completion->increase_catalyst increase_time_temp Increase Reaction Time/Temperature check_completion->increase_time_temp check_catalyst_activity Check Catalyst Activity check_completion->check_catalyst_activity modify_conditions Modify Conditions to Suppress Byproducts check_purity->modify_conditions milder_workup Use Milder Work-up Conditions check_purity->milder_workup optimize_purification Optimize Purification Protocol to Minimize Loss check_purity->optimize_purification end Improved Yield optimize_catalyst->end optimize_conditions->end check_substrate->end increase_catalyst->end increase_time_temp->end check_catalyst_activity->end modify_conditions->end milder_workup->end optimize_purification->end Asymmetric_Hydrogenation cluster_reactants Reactants cluster_reaction_steps Catalytic Cycle phenylglycine Phenylglycine adsorption 1. Adsorption of Phenylglycine onto Catalyst phenylglycine->adsorption h2 H₂ h2_activation 2. Activation of H₂ on Catalyst Surface h2->h2_activation catalyst Chiral Rhodium Catalyst (e.g., on Carbon Support) catalyst->adsorption catalyst->h2_activation hydrogenation 3. Stereoselective Hydrogenation of Aromatic Ring adsorption->hydrogenation h2_activation->hydrogenation desorption 4. Desorption of This compound hydrogenation->desorption desorption->catalyst Catalyst Regeneration product This compound desorption->product Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_products Products racemic_mixture Racemic Mixture of N-acetyl-Cyclohexylglycine selective_hydrolysis Enzyme selectively hydrolyzes one enantiomer racemic_mixture->selective_hydrolysis enzyme Enzyme (e.g., Acylase) enzyme->selective_hydrolysis enantiomer1 Desired Enantiomer (this compound) selective_hydrolysis->enantiomer1 enantiomer2 Unreacted Enantiomer (N-acetyl-Cyclohexylglycine) selective_hydrolysis->enantiomer2 separation Separation of Products (e.g., Extraction, Crystallization) enantiomer1->separation enantiomer2->separation final_product Pure Enantiomer of This compound separation->final_product

References

Preventing racemization during Cyclohexylglycine activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the activation of Cyclohexylglycine (Chg), focusing on the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound activation?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as L-Cyclohexylglycine, is converted into a mixture of both its L- and D-forms.[1] In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] this compound, being a sterically hindered amino acid, can be particularly susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation.[2]

Q2: What are the primary mechanisms leading to racemization during peptide coupling?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is less common but can be significant under strongly basic conditions.[1]

Q3: Which factors have the most significant impact on racemization during this compound activation?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Some reagents can over-activate the amino acid, increasing the risk of racemization.[2] Additives are often used to form active esters that are less prone to racemization.[2]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases can increase the rate of racemization.[2][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization.[2]

  • Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the transition state leading to racemization.[2]

  • Activation Time: Longer pre-activation or overall reaction times provide a greater opportunity for racemization to occur.[2]

Troubleshooting Guide

Issue: High levels of the D-isomer of this compound are detected in the final peptide.

This is a common issue when working with sterically hindered amino acids. The following troubleshooting workflow can help identify and resolve the source of racemization.

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent and Additives start->reagent base Step 2: Assess Base and Stoichiometry reagent->base If using onium salts (HATU, HBTU) or carbodiimides (DIC, DCC) temp_time Step 3: Review Temperature and Reaction Time base->temp_time If using strong, non-hindered bases (e.g., TEA, DIPEA) solvent Step 4: Consider Solvent Effects temp_time->solvent If reaction is run at elevated temperatures or for prolonged periods end Racemization Minimized solvent->end If using highly polar aprotic solvents (e.g., DMF, NMP)

Caption: Troubleshooting workflow for addressing high racemization of this compound.

  • Step 1: Evaluate Coupling Reagent and Additives

    • Problem: The chosen coupling reagent may be too reactive or used without an appropriate additive, leading to the formation of highly reactive intermediates prone to racemization.

    • Solution:

      • For carbodiimide-based couplings (e.g., DIC, DCC), always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2] These additives form more stable active esters, which are less susceptible to racemization.[2]

      • Consider using onium salt-based coupling reagents like HATU, HBTU, or COMU, which are known to be highly efficient for hindered couplings with a lower risk of racemization.[4][5]

  • Step 2: Assess Base and Stoichiometry

    • Problem: The use of a strong, sterically unhindered base can readily abstract the alpha-proton of the activated this compound, leading to racemization.

    • Solution:

      • Switch to a weaker or more sterically hindered base. 2,4,6-collidine or N-methylmorpholine (NMM) are often recommended over N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for racemization-prone amino acids.[2][3]

      • Use the minimum amount of base necessary for the reaction to proceed.

  • Step 3: Review Temperature and Reaction Time

    • Problem: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[2]

    • Solution:

      • Perform the coupling reaction at a lower temperature, for example, at 0°C.[2]

      • Minimize the pre-activation time of the amino acid before adding the amine component.[2] Monitor the reaction closely and stop it once complete to avoid unnecessary exposure to conditions that promote racemization.

  • Step 4: Consider Solvent Effects

    • Problem: Highly polar aprotic solvents like DMF and NMP, while common in peptide synthesis, can sometimes favor racemization.[2]

    • Solution:

      • If the solubility of the reagents allows, consider using a less polar solvent. However, this is often constrained by the requirements of solid-phase peptide synthesis.

Data Presentation

While specific quantitative data for the racemization of this compound is limited in publicly available literature, the following table provides an illustrative comparison of expected racemization levels with different coupling methods. These estimates are based on general principles for sterically hindered amino acids and data from similar residues.[2]

Coupling MethodBaseAdditiveExpected Racemization LevelNotes
DICDIPEANoneHighNot recommended due to the high risk of racemization.
DICDIPEAHOBtModerateThe addition of HOBt significantly reduces racemization.
DICDIPEAOxymaPure®Low to ModerateOxymaPure® is generally more effective than HOBt at suppressing racemization.
DIC2,4,6-CollidineOxymaPure®LowThe combination of a hindered base and an effective additive is recommended.
HATUDIPEA-Low to ModerateHighly efficient but the choice of base is still important.
HATU2,4,6-Collidine-LowA preferred method for difficult couplings with minimal racemization.
COMUDIPEA-LowA modern and highly efficient coupling reagent with a low propensity for racemization.[4]

Disclaimer: The values in this table are illustrative and intended for comparative purposes. Actual racemization levels can vary depending on the specific reaction conditions and the peptide sequence. Experimental validation is strongly recommended.

Experimental Protocols

Protocol 1: General Procedure for Coupling of Fmoc-Cyclohexylglycine-OH using DIC/OxymaPure®

This protocol provides a starting point for minimizing racemization during the coupling of Fmoc-Chg-OH in solid-phase peptide synthesis.

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Post-coupling a Dissolve Fmoc-Chg-OH and OxymaPure® in DMF b Add DIC a->b 5-10 min at RT c Add pre-activated mixture to deprotected resin b->c d Add hindered base (e.g., 2,4,6-collidine) c->d e React for 2-4 hours at RT d->e f Wash resin e->f g Perform Kaiser test f->g

Caption: Experimental workflow for a low-racemization coupling of Fmoc-Chg-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Cyclohexylglycine-OH (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 2,4,6-Collidine (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-L-Cyclohexylglycine-OH and OxymaPure® in DMF. Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the resin. Then, add 2,4,6-collidine. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Quantification of this compound Racemization by Chiral HPLC

This protocol outlines the general steps for determining the extent of racemization after peptide synthesis and cleavage.

Materials:

  • Crude peptide containing this compound

  • 6 M HCl

  • Derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Chiral HPLC column

  • HPLC system with a UV detector

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent. This creates diastereomers that can be separated on a standard reverse-phase HPLC column. Alternatively, the underivatized amino acids can be analyzed on a chiral HPLC column.[6]

  • Chiral HPLC Analysis: Inject the derivatized (or underivatized) sample onto a suitable chiral HPLC column.

  • Quantification: Separate the L-Chg and D-Chg derivatives. The percentage of racemization is calculated by comparing the peak area of the D-isomer to the total peak area of both isomers.

References

Cyclohexylglycine mass spectrometry fragmentation pattern analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the mass spectrometry analysis of cyclohexylglycine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an analysis of its fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion mode, you can expect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 158.1176. In negative ion mode, the deprotonated molecule, [M-H]⁻, will be observed at an m/z of roughly 156.103.

Q2: What are the major fragment ions observed in the MS/MS spectrum of this compound?

A2: The fragmentation of this compound is characterized by several key losses. In positive ion mode, common fragments include the loss of water (H₂O) and the carboxylic acid group (COOH), as well as cleavage of the cyclohexyl ring. In negative ion mode, the loss of the carboxyl group as CO₂ is a prominent fragmentation pathway.

Q3: Why am I seeing poor signal intensity for my this compound sample?

A3: Poor signal intensity can stem from several factors.[1] Ensure your sample concentration is adequate; for ESI-MS, a concentration in the range of 1-10 µM is a good starting point. Check the ionization efficiency of your source parameters and consider that the mobile phase composition can significantly impact signal. Highly aqueous mobile phases may require adjustments to the electrospray voltage to achieve a stable signal.

Q4: I am observing unexpected adducts in my mass spectrum. What could be the cause?

A4: The presence of adducts such as [M+Na]⁺ or [M+K]⁺ is common in ESI-MS and can arise from glassware, solvents, or buffers. To minimize adduct formation, use high-purity solvents and new glassware. Adding a small amount of a volatile acid like formic acid to the mobile phase can promote protonation and reduce sodium or potassium adduction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal - Inappropriate ionization mode (positive/negative).- Sample concentration is too low.- Clogged capillary or injector.- Improper source conditions (e.g., temperature, gas flow, voltage).- Switch between positive and negative ion modes to determine the optimal setting.- Prepare a fresh, more concentrated sample.- Perform system maintenance, including cleaning the ion source and checking for blockages.[2]- Optimize source parameters systematically.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatible solvent for injection.- Secondary interactions with the column.- Dilute the sample.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce tailing.
Inconsistent Retention Times - Unstable pump pressure.- Column degradation.- Changes in mobile phase composition.- Check the LC system for leaks and ensure proper pump performance.- Replace the column if it has been used extensively.- Prepare fresh mobile phase daily.
High Background Noise - Contaminated mobile phase or LC system.- Electrical interference.- Dirty ion source.- Use high-purity solvents and flush the LC system.- Ensure proper grounding of the mass spectrometer.- Clean the ion source components according to the manufacturer's instructions.
Unexpected Fragments or Adducts - In-source fragmentation.- Contaminants in the sample or solvent.- Mobile phase additives.- Reduce the cone voltage or fragmentation voltage to minimize in-source fragmentation.- Use high-purity solvents and clean sample vials.- Be mindful of additives like sodium or potassium salts in your buffers.

This compound Fragmentation Pattern Analysis

The fragmentation of this compound in mass spectrometry is influenced by the presence of the amino and carboxylic acid groups, as well as the cyclohexyl ring. The following table summarizes the key ions observed in positive and negative ion mode MS/MS experiments.

Ion Mode Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
Positive[M+H]⁺ (158.1176)141.1H₂OLoss of water from the carboxylic acid group.
Positive[M+H]⁺ (158.1176)112.1HCOOHLoss of the formic acid.
Positive[M+H]⁺ (158.1176)95.1C₂H₄O₂ + NH₃Loss of the amino and carboxyl groups.
Negative[M-H]⁻ (156.103)112.1CO₂Loss of carbon dioxide from the carboxylate.
Negative[M-H]⁻ (156.103)110.1H₂ + CO₂Loss of carbon dioxide and hydrogen.
Negative[M-H]⁻ (156.103)108.0C₂H₄OFurther fragmentation of the ring structure.

Data sourced from PubChem CID 736849.[3]

Proposed Fragmentation Pathway (Positive Ion Mode)

G Precursor_Ion [M+H]⁺ m/z = 158.1 Fragment_141 [M+H-H₂O]⁺ m/z = 141.1 Precursor_Ion->Fragment_141 - H₂O Fragment_112 [M+H-HCOOH]⁺ m/z = 112.1 Precursor_Ion->Fragment_112 - HCOOH Fragment_95 [C₇H₁₁]⁺ m/z = 95.1 Fragment_112->Fragment_95 - NH₃

Caption: Proposed fragmentation of this compound in positive ESI-MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For biological samples, perform a protein precipitation step using a 3:1 ratio of cold acetonitrile to sample, followed by centrifugation. Dilute the supernatant with the initial mobile phase.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions:

    • Positive Mode: 158.1 -> 112.1, 158.1 -> 95.1

    • Negative Mode: 156.1 -> 112.1

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Stock Stock Solution Working Working Standards Stock->Working Inject Injection Working->Inject Sample Matrix Sample Prep Sample->Inject Column C18 Column Inject->Column ESI ESI Source Column->ESI Quad1 Precursor Selection ESI->Quad1 Collision Fragmentation (CID) Quad1->Collision Quad2 Fragment Analysis Collision->Quad2 Data Data Analysis Quad2->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Interpreting NMR Spectra of Cyclohexylglycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylglycine (Chg)-containing peptides. The unique structural features of the non-proteinogenic amino acid this compound can introduce specific challenges in NMR spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do the cyclohexyl side-chain protons of my Chg residue appear as a broad, overlapping multiplet?

A1: The ten protons on the cyclohexyl ring of a Chg residue often present as a complex and broad multiplet in the aliphatic region of a ¹H NMR spectrum (typically 0.8-1.8 ppm). This is due to several factors:

  • Small Chemical Shift Dispersion: The electronic environments of the axial and equatorial protons on the cyclohexane ring are very similar, leading to small differences in their chemical shifts.

  • Scalar Coupling: Extensive geminal (²J) and vicinal (³J) coupling between the protons on the ring creates complex splitting patterns.

  • Conformational Dynamics: The cyclohexyl ring can undergo chair-chair interconversion. If this exchange occurs on a timescale comparable to the NMR experiment, it can lead to broadened signals.

Q2: I am having difficulty assigning the individual resonances of the Chg side chain. What experiments can help?

A2: Unambiguous assignment of the Chg side chain often requires a combination of 2D NMR experiments:

  • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment is crucial for identifying all protons belonging to the Chg spin system. You should be able to trace correlations from the well-resolved Hα proton through the Hβ to the other cyclohexyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached ¹³C nucleus. This is invaluable for spreading out the crowded proton signals into the more dispersed ¹³C dimension, aiding in the resolution and assignment of individual CH, CH₂, and CH₃ groups.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons. Specific NOE patterns, such as those between the Hα/Hβ protons and specific protons on the cyclohexyl ring, can help define the side chain's conformation and assist in assignment.

Q3: The ³J(HN-Hα) coupling constant for my Chg residue is ambiguous. What does this indicate?

A3: The ³J(HN-Hα) coupling constant is a key indicator of the backbone dihedral angle φ. An ambiguous or intermediate value (e.g., around 6-7 Hz) can suggest conformational averaging. The bulky cyclohexyl side chain may not favor a single, rigid backbone conformation, leading to an equilibrium between multiple states (e.g., helical and extended). Variable temperature NMR studies can help to probe this dynamic behavior.

Q4: My peptide is showing signs of aggregation, leading to broad lines in the NMR spectrum. How can I address this?

A4: Aggregation is a common issue with peptides, and the hydrophobic this compound residue can sometimes contribute to this problem. To mitigate aggregation, you can try the following:

  • Lower the peptide concentration: Typical concentrations for peptide NMR are in the range of 0.1-5 mM[1]. If you observe broad lines, try diluting your sample.

  • Adjust the pH: The overall charge of the peptide can influence its solubility and aggregation propensity. Varying the pH of the buffer may help to find optimal conditions.

  • Change the solvent: While aqueous buffers are most common, in some cases, the addition of organic co-solvents (e.g., acetonitrile, TFE) can disrupt aggregates.

  • Increase the temperature: Higher temperatures can sometimes break up weak, non-covalent aggregates. However, be mindful of peptide stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration; Improperly tuned probe.Increase peptide concentration (if solubility permits); Ensure the probe is correctly tuned and matched for your sample and solvent.
Broad, unresolved peaks Sample aggregation; Poor shimming; Conformational exchange.Lower concentration, adjust pH[1]; Re-shim the magnet; Acquire spectra at different temperatures to check for dynamic effects.
Overlapping signals in the aliphatic region Inherent spectral complexity of the Chg side chain.Utilize 2D experiments like TOCSY and HSQC to resolve individual spin systems and correlations.
Missing cross-peaks in COSY/TOCSY Linewidths are too broad for efficient coherence transfer.Use a TOCSY experiment with a longer mixing time (e.g., 80 ms) to allow magnetization to propagate through the entire spin system.
Ambiguous NOE contacts Spin diffusion in larger peptides or at long mixing times.Acquire a NOESY series with varying mixing times to differentiate direct NOEs from spin diffusion artifacts.

Quantitative Data Summary

The following tables provide approximate NMR data for this compound residues in a peptide context. Note that actual values can vary significantly based on the local environment, secondary structure, and solvent conditions.

Table 1: Approximate ¹H Chemical Shift Ranges for this compound

ProtonChemical Shift Range (ppm)Notes
NH7.5 - 9.0Highly dependent on hydrogen bonding and secondary structure.
3.5 - 4.5Influenced by backbone conformation.
1.5 - 2.5Typically a complex multiplet.
Hγ, Hδ, Hε0.8 - 1.8Often a broad, overlapping region. Data for L-cyclohexylalanine in D2O/NaOD shows multiple peaks in the 0.85-1.75 ppm range[2].

Table 2: Approximate ¹³C Chemical Shift Ranges for this compound

CarbonChemical Shift Range (ppm)Notes
C=O170 - 178The carbonyl carbon of N-Cyclohexylglycine has been reported at 168.12 ppm[3].
55 - 65Generally in the aliphatic region for α-carbons.
Cβ, Cγ, Cδ, Cε20 - 45The cyclohexyl carbons are expected in the aliphatic region, generally stated to be between 10-60 ppm[3].

Table 3: Typical ³J(HN-Hα) Coupling Constants and Corresponding Secondary Structures

Secondary StructureTypical ³J(HN-Hα) (Hz)
α-helix3.0 - 5.0[4]
3₁₀-helix4.0 - 6.0[4]
β-strand8.0 - 10.0[4]
Random Coil / Flexible6.0 - 8.0

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A meticulously prepared sample is fundamental for acquiring high-quality NMR data[5].

  • Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants[1].

  • Solvent: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O for exchange experiments). A common buffer is 20 mM phosphate buffer at a desired pH.

  • Concentration: Aim for a peptide concentration between 0.1 and 5 mM. Higher concentrations improve signal-to-noise but increase the risk of aggregation[1].

  • pH: Adjust the pH of the sample carefully, as it can significantly affect chemical shifts and peptide conformation[1]. The pH should be stable over the course of the experiments.

  • Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

2. Standard 2D NMR Experiments for Peptide Analysis

The following is a typical suite of 2D NMR experiments for the structural analysis of a Chg-containing peptide.

  • ¹H 1D: A simple 1D proton spectrum should be acquired first to check sample quality, concentration, and overall spectral features.

  • TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of ~60-80 ms to identify all protons within each amino acid's spin system. This is essential for assigning the Chg residue.

  • NOESY/ROESY: Acquire a 2D NOESY (for smaller peptides) or ROESY (for medium-sized peptides where the NOE may be close to zero) spectrum with a mixing time of ~150-300 ms. This will provide distance restraints (< 5 Å) between protons that are close in space, which is critical for determining the 3D structure.

  • ¹H-¹³C HSQC: If the peptide is ¹³C-labeled or if natural abundance sensitivity is sufficient, an HSQC spectrum is highly recommended to resolve overlapping proton signals, particularly in the crowded aliphatic region of the Chg side chain.

  • ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each non-proline residue. It is an excellent way to assess conformational homogeneity and to initiate backbone assignments.

Visualization of Troubleshooting Workflow

Below is a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound peptides.

troubleshooting_workflow Troubleshooting Workflow for Chg-Peptide NMR start Initial Spectrum Acquired issue Problem Identified start->issue broad_peaks Broad/Poorly Resolved Peaks issue->broad_peaks Line Shape overlap Severe Signal Overlap (Aliphatic Region) issue->overlap Resolution low_sn Low Signal-to-Noise issue->low_sn Sensitivity assignment_issue Assignment Ambiguity issue->assignment_issue Interpretation cause1 Aggregation? broad_peaks->cause1 cause2 Poor Shim? broad_peaks->cause2 cause3 Conformational Exchange? broad_peaks->cause3 cause4 High Molecular Weight? overlap->cause4 cause5 Low Concentration? low_sn->cause5 cause6 Insufficient Data? assignment_issue->cause6 solution1 Lower Concentration Adjust pH/Temp cause1->solution1 solution2 Re-shim Magnet cause2->solution2 solution3 Variable Temperature NMR Study cause3->solution3 solution4 Acquire 2D HSQC (Disperse signals by ¹³C) cause4->solution4 solution5 Increase Concentration Increase Scan Number cause5->solution5 solution6 Acquire TOCSY & NOESY/ROESY for through-bond/space correlations cause6->solution6 end_node Optimized Spectrum solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node solution6->end_node

Caption: A flowchart for diagnosing and solving common NMR spectral issues.

References

Technical Support Center: Troubleshooting Poor Solubility of Cyclohexylglycine (Chg) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for addressing the solubility challenges commonly encountered with peptides containing the non-polar, bulky amino acid Cyclohexylglycine (Chg).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing peptide so difficult to dissolve in aqueous buffers?

A1: The primary reason is the significant hydrophobicity imparted by the cyclohexyl side chain of the Chg residue.[1] Peptides with a high concentration of non-polar amino acids, like Chg, tend to self-associate and aggregate in aqueous solutions to minimize the exposure of these hydrophobic regions to water.[1][2] This intermolecular interaction leads to the formation of insoluble aggregates, making the peptide difficult to work with.[1][3]

Q2: What is the best first step when trying to dissolve a new Chg-peptide?

A2: Before dissolving the entire sample, always perform a small-scale solubility test with a tiny amount of the lyophilized peptide.[4][5] This conserves your valuable material while allowing you to identify the optimal solvent system.[6] Begin by assessing the peptide's overall charge to guide your solvent choice.[7]

Q3: How does pH affect the solubility of my peptide?

A3: The pH of the solvent is a critical factor because it determines the net charge of the peptide.[2][8] A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[2] By adjusting the pH away from the pI, you increase the net charge, which enhances interactions with water and can significantly improve solubility.[2][8]

  • Basic Peptides (net positive charge): These are often more soluble in acidic solutions (e.g., 10% acetic acid).[5][7]

  • Acidic Peptides (net negative charge): These are typically more soluble in basic solutions (e.g., 0.1 M ammonium bicarbonate).[5][7]

Q4: My peptide is neutral or remains insoluble after pH adjustment. When should I use an organic co-solvent like DMSO?

A4: For peptides that are neutral or highly hydrophobic, an organic co-solvent is often necessary.[4][8] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays.[4][9] The recommended procedure is to first dissolve the peptide in a minimal amount of 100% organic solvent and then slowly add the aqueous buffer to this solution drop-by-drop while vortexing.[7][9]

Q5: My peptide dissolved in DMSO, but it precipitated as soon as I added my aqueous buffer. What went wrong?

A5: This is a common issue indicating that the peptide has reached its solubility limit in the final solvent mixture.[9] To resolve this, try the following:

  • Slow Down the Dilution: Add the aqueous buffer much more slowly to the peptide-DMSO stock solution while vigorously vortexing. This prevents localized high concentrations that can trigger precipitation.[9]

  • Decrease the Final Concentration: Your target concentration may be too high for the final percentage of co-solvent. Try preparing a more dilute final solution.[9]

  • Increase the Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent. However, be mindful that high concentrations of solvents like DMSO can be toxic in cellular assays (a maximum of 1% is a general guideline).[6][9]

Q6: Can I use physical methods like sonication or heating to improve solubility?

A6: Yes, these methods can be effective but must be used with caution.

  • Sonication: A brief session in a water bath sonicator can help break apart aggregates and facilitate dissolution.[4][6] Use short bursts (e.g., 3x 10 seconds) and keep the sample on ice in between to prevent heating.[4]

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[8] However, excessive heat can cause peptide degradation, so this should be done carefully and as a last resort.[6]

  • Centrifugation: Regardless of the method used, always centrifuge your final peptide solution to pellet any remaining micro-aggregates before use.[6][8]

Visual Troubleshooting Guides

The inherent properties of this compound are the root cause of solubility issues, leading to a necessary multi-step approach for solubilization.

cluster_0 The Problem: Hydrophobic Aggregation Peptide1 Peptide Chain 1 Chg This compound (Chg) Residue Peptide1->Chg Hydrophobic Interaction Peptide2 Peptide Chain 2 Peptide2->Chg Aggregate Insoluble Aggregate Chg->Aggregate

Caption: Hydrophobic nature of Chg promotes aggregation.

The following workflow provides a systematic approach to dissolving challenging Chg-containing peptides, starting with simple methods and progressing to more advanced techniques.

G start Start: Lyophilized Chg-Peptide test_sol Step 1: Perform Small-Scale Solubility Test start->test_sol calc_charge Step 2: Calculate Net Peptide Charge (Acidic, Basic, or Neutral) test_sol->calc_charge ph_adjust Step 3: Attempt pH-Based Dissolution calc_charge->ph_adjust check_ph Is peptide soluble? ph_adjust->check_ph organic_sol Step 4: Use Organic Co-Solvent (e.g., DMSO, ACN, DMF) check_ph->organic_sol No success Success: Peptide Solubilized (Centrifuge before use) check_ph->success Yes check_org Is peptide soluble? organic_sol->check_org physical_methods Step 5: Apply Physical Methods (Sonication, Gentle Warming) check_org->physical_methods No check_org->success Yes check_phys Is peptide soluble? physical_methods->check_phys excipients Step 6: Screen Anti-Aggregation Excipients (e.g., L-Arginine) check_phys->excipients No check_phys->success Yes excipients->success Partially or Fully fail Insoluble: Consider Peptide Resynthesis or Modification excipients->fail No

Caption: Systematic workflow for solubilizing Chg-peptides.

Data & Solubilization Strategies

The selection of a solubilization strategy is directly linked to the physicochemical properties of the peptide.

props Peptide Properties High Hydrophobicity (from Chg) Net Charge (Acidic/Basic/Neutral) strats Solubilization Strategies Organic Co-Solvents (DMSO, ACN) pH Adjustment Excipients (Arginine) props:f0->strats:f0 dictates use of props:f1->strats:f1 dictates use of props:f0->strats:f2 may require

Caption: Relationship between peptide properties and strategy.

Table 1: Solvent Selection Based on Peptide Net Charge

This table provides a starting point for solvent selection after calculating the net charge of your peptide at a neutral pH.[5][7]

Net ChargePeptide TypePrimary Solvent RecommendationSecondary / Alternative Approach
> 0 BasicSterile, distilled water.10-30% Acetic Acid in water.[5][7]
< 0 AcidicSterile, distilled water or PBS (pH 7.4).0.1 M Ammonium Bicarbonate.[7]
= 0 NeutralMinimal volume of an organic solvent (DMSO, DMF, ACN).[4][8]Slowly dilute with aqueous buffer.[7]
Table 2: Common Organic Co-Solvents for Chg-Peptides

For neutral or highly hydrophobic peptides, an organic co-solvent is often required.[4]

SolventProsCons & Considerations
DMSO (Dimethyl sulfoxide)Excellent solubilizing power; low toxicity in most assays.[4]Can oxidize Cys, Met, or Trp residues.[9] Keep final concentration low for cell-based assays (<1%).[6]
DMF (Dimethylformamide)Good alternative to DMSO.[4]Higher toxicity than DMSO.
ACN (Acetonitrile)Volatile, easy to remove by lyophilization.[4]May be less effective than DMSO for very stubborn peptides.
Isopropanol / Ethanol Readily available, less toxic options.[6]Generally lower solubilizing power than DMSO or DMF.
Table 3: Common Anti-Aggregation Additives (Excipients)

If standard methods fail, incorporating excipients into the buffer can prevent aggregation and improve solubility.[1]

AdditiveMechanism of ActionTypical ConcentrationConsiderations
L-Arginine Shields hydrophobic patches and reduces intermolecular interactions.[1]50 - 250 mMCan interfere with some biological assays; check compatibility.
Guanidine-HCl Strong chaotropic agent that denatures aggregates.6 - 8 MWill denature proteins in your assay; primarily for solubilizing stock solutions.
Urea Milder chaotropic agent.6 - 8 MSimilar to Guanidine-HCl, can disrupt protein structures.
Surfactants (e.g., Polysorbate 80) Cover exposed hydrophobic sites, preventing aggregation.[10][11]0.01 - 0.1%May interfere with cell membranes or specific assays.

Detailed Experimental Protocols

Protocol 1: General Protocol for Solubilizing a Hydrophobic Chg-Peptide

This protocol provides a step-by-step method for dissolving a peptide known to be hydrophobic.

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[7] Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to collect all the powder at the bottom.[4][7]

  • Initial Organic Dissolution: Add a small, precise volume of an organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[5][9] Vortex gently. If the peptide does not dissolve, sonicate in a cool water bath for 5-10 minutes.[4] The solution should become completely clear.

  • Aqueous Dilution: While vigorously vortexing the concentrated peptide stock, add your desired aqueous buffer (e.g., PBS or Tris) in a slow, dropwise manner.[7] The solution may become slightly hazy but should clear upon mixing. If heavy precipitation occurs, the final concentration is too high.

  • Final Steps: Once the desired final volume is reached, continue to vortex for another 1-2 minutes. Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[6][8] Carefully transfer the supernatant to a new, clean tube.

  • Storage: Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Small-Scale Solubility Testing

This method helps determine the best solvent system without wasting a significant amount of peptide.[5][6]

  • Aliquot Peptide: Carefully weigh or estimate ~0.5-1 mg of your lyophilized peptide into several separate, low-protein-binding microcentrifuge tubes.

  • Test Solvents Systematically:

    • Tube 1 (Water): Add 50 µL of sterile, distilled water. Vortex. Observe solubility.

    • Tube 2 (Acidic Buffer): Add 50 µL of 10% acetic acid. Vortex. Observe.

    • Tube 3 (Basic Buffer): Add 50 µL of 0.1 M ammonium bicarbonate. Vortex. Observe.

    • Tube 4 (Organic Co-solvent): Add 10 µL of DMSO. Vortex until clear. Then, slowly add 40 µL of water while vortexing. Observe.

  • Evaluate: After 15-20 minutes of incubation at room temperature, visually inspect each tube for clarity. A completely clear solution indicates good solubility.

  • Scale-Up: Once the best condition is identified, use that solvent system to dissolve the rest of your peptide, scaling the volumes appropriately.

References

Strategies for difficult couplings with N-methyl Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving N-methyl Cyclohexylglycine (N-Me-Chg). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are couplings involving N-methyl this compound so difficult?

A1: The difficulty arises from significant steric hindrance. This is due to two factors: the bulky cyclohexyl side chain and the presence of a methyl group on the alpha-nitrogen. This N-methylation transforms the typically nucleophilic primary amine into a less reactive secondary amine, which, combined with the bulky side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This often leads to slow or incomplete coupling reactions.[1][2][3]

Q2: My standard coupling protocol (e.g., using HBTU/DIEA) is failing for N-Me-Chg. What should I do first?

A2: Standard coupling reagents like HBTU are often inefficient for sterically hindered N-methylated amino acids.[4] The first step is to switch to a more potent coupling reagent. Urionium/aminium salts like HATU or COMU, or phosphonium salts like PyAOP or PyBOP in the presence of an additive like HOAt or Oxyma, are highly recommended.[4][5][6] These reagents form more reactive activated esters, which can overcome the steric barrier more effectively.

Q3: How can I monitor the progress of a coupling reaction onto the N-Me-Chg residue?

A3: The standard Kaiser test (ninhydrin test) will not work as it only gives a positive result for primary amines. For secondary amines like N-methyl this compound, you must use an alternative qualitative test. The bromophenol blue test is a reliable option; a blue-to-green color indicates an incomplete reaction, while a yellow color signifies completion.[3][4] Other alternatives include the chloranil test or the isatin test.[7]

Q4: Is it possible to couple another N-methylated amino acid directly onto an N-Me-Chg residue?

A4: Yes, but this is one of the most challenging coupling scenarios in solid-phase peptide synthesis (SPPS) due to the extreme steric hindrance.[3][4] Success in this step almost always requires a combination of advanced strategies:

  • Use of highly active coupling reagents like HATU or PyAOP.[6]

  • Elevated temperatures, often achieved through microwave-assisted synthesis.[1][2][8]

  • Extended reaction times (e.g., 2-4 hours or longer).

  • Performing a double or even triple coupling.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptom: The bromophenol blue test remains blue or green after the initial coupling step, or LC-MS analysis of a test cleavage shows a high proportion of truncated peptide (deletion of the intended amino acid).

Probable Cause Recommended Solution
Inefficient Coupling Reagent Switch from standard reagents (HBTU, TBTU, DIC/HOBt) to a more potent activator. HATU, HCTU, and COMU are excellent first choices. For extremely difficult couplings, consider phosphonium salt reagents like PyAOP or PyBroP.[4][5][6]
Insufficient Reaction Time Extend the coupling time significantly. For room temperature couplings, increase the reaction time from the standard 1 hour to 2-4 hours. Monitor the reaction progress with the bromophenol blue test.[3][4]
Sub-optimal Temperature Utilize microwave-assisted SPPS to increase the reaction temperature to 75-90°C for 10-30 minutes.[1][8][9] This provides the necessary energy to overcome the activation barrier. If a microwave synthesizer is unavailable, consider conventional heating at 40-50°C.[10]
Steric Hindrance Perform a "double coupling." After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of amino acid and coupling reagents.[4]
Peptide Aggregation If the peptide chain is long and hydrophobic, aggregation on the solid support can prevent reagents from reaching the N-terminus. Consider using a "magic mixture" of solvents (e.g., DCM:DMF:NMP 1:1:1) or incorporating chaotropic salts (e.g., LiCl) in the coupling mixture.[11]
Issue 2: Epimerization/Racemization Detected in Final Peptide

Symptom: LC-MS or chiral HPLC analysis of the final, purified peptide shows a diastereomeric impurity, particularly at the residue coupled immediately before the N-Me-Chg.

Probable Cause Recommended Solution
Excessive or Strong Base The combination of highly active coupling reagents and strong bases can increase the risk of racemization. Reduce the amount of DIEA from 4 equivalents to 2 equivalents. Alternatively, switch to a more sterically hindered and less nucleophilic base like 2,4,6-collidine.[5]
Prolonged Pre-activation Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before it is added to the resin. Overly long pre-activation can lead to the formation of intermediates (e.g., oxazolones) that are prone to racemization.[12] A pre-activation time of 1-5 minutes is generally sufficient.[3]
High Reaction Temperature While heat improves coupling efficiency, it can also increase epimerization. If racemization is a significant problem, try to find a balance. Perform the coupling at a lower temperature (e.g., 50°C instead of 75°C) for a longer duration.

Data Presentation

Comparison of Coupling Reagents for a Difficult Coupling

The following table summarizes the typical efficiency for coupling Fmoc-Ala-OH onto an N-terminal N-Me-Chg-Resin under various conditions. Data is representative for comparative purposes.

Coupling ReagentBase (eq.)TimeTemperatureEstimated Purity (Target Peptide)
HBTUDIEA (4.0)2 hr25°C< 40%
DIC / OxymaDIEA (2.0)4 hr25°C~65%
HATU DIEA (2.0) 1 hr 25°C ~90%
HATU Collidine (2.0) 1 hr 25°C ~92% (lower racemization)
COMU DIEA (2.0) 1 hr 25°C ~91%
HATU DIEA (2.0) 15 min 75°C (Microwave) > 95% [1][2]

Experimental Protocols

Protocol 1: High-Efficiency HATU-Mediated Coupling on Solid Phase

This protocol is recommended for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl this compound.

Materials:

  • Fmoc-protected amino acid (4 eq. relative to resin substitution)

  • HATU (3.9 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal N-Me-Chg

  • Bromophenol Blue monitoring solution (250 mg in 50 ml DMF)[4]

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIEA to the solution.

    • Gently agitate the mixture at room temperature for 3-5 minutes.[4]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swelled resin.

    • Shake or agitate the reaction vessel at room temperature for 1-2 hours.[3][4]

  • Monitoring and Completion:

    • Take a small sample of resin beads (10-20 beads).

    • Wash the beads thoroughly with DMF and then Methanol to remove residual base.

    • Add 1-2 drops of the Bromophenol Blue test solution.[4]

    • Observe:

      • Yellow Beads/Solution: Coupling is complete. Proceed to step 5.

      • Blue or Green Beads/Solution: Coupling is incomplete.[4] Drain the reaction solution and perform a second coupling (recoupling) by repeating steps 2 and 3.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts before proceeding to the next Fmoc-deprotection step.

Visualizations

Troubleshooting Workflow for N-Me-Chg Coupling

Troubleshooting_N_Me_Chg_Coupling start Start: Coupling to N-Me-Chg check_completion Check Reaction Completion (Bromophenol Blue Test) start->check_completion incomplete Result: Incomplete (Blue/Green Color) check_completion->incomplete Test Fails complete Result: Complete (Yellow Color) check_completion->complete Test Passes reagent_check Is your coupling reagent HATU, COMU, or PyAOP? incomplete->reagent_check end_success Success: Proceed to Fmoc Deprotection complete->end_success switch_reagent Action: Switch to a high-activity reagent like HATU or COMU. reagent_check->switch_reagent No time_temp_check Consider Reaction Conditions reagent_check->time_temp_check Yes switch_reagent->start Retry Coupling use_microwave Action: Use Microwave (75°C, 15 min) time_temp_check->use_microwave Microwave available? extend_time Action: Extend Time (2-4h) and/or Recouple time_temp_check->extend_time No microwave use_microwave->check_completion Re-check end_failure If still failing, consider re-synthesis or sequence redesign. use_microwave->end_failure Still Fails extend_time->check_completion Re-check extend_time->end_failure Still Fails

Caption: Troubleshooting workflow for incomplete couplings to N-methyl this compound.

References

Validation & Comparative

Cyclohexylglycine vs. Phenylglycine: A Comparative Guide to Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and biomaterial design. These unique building blocks offer a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. Among the diverse array of available unnatural amino acids, Cyclohexylglycine (Chg) and Phenylglycine (Phg) are frequently employed to introduce steric bulk and conformational constraints. This guide provides an objective comparison of their influence on peptide structure, supported by a summary of experimental data and detailed methodologies for characterization.

Structural and Conformational Overview

This compound and Phenylglycine are structural analogs, differing in the nature of their cyclic side chains: Chg possesses a saturated cyclohexane ring, while Phg features an aromatic phenyl ring. This seemingly subtle difference has profound implications for the local and global conformation of a peptide chain.

The bulky and rigid nature of both side chains restricts the allowable Ramachandran (φ, ψ) angles of the peptide backbone, thereby inducing specific secondary structures. However, the electronic properties and shape of the rings lead to distinct conformational preferences.

This compound (Chg): The flexible, saturated cyclohexane ring of Chg is a strong promoter of ordered structures. Studies on Cα-methylated Chg analogs have shown them to be potent inducers of β-turns and 3(10)-helices in peptides.[1] This propensity for turn and helical structures is attributed to the steric hindrance imposed by the cyclohexyl group, which favors folded conformations over extended ones.

Phenylglycine (Phg): The planar and aromatic phenyl group of Phg also imposes significant conformational restrictions. The bulky aromatic side chain directly attached to the α-carbon limits the rotational freedom of the side chain itself.[2] Peptides containing Phg have been observed in various secondary structures, and the specific conformation is often highly dependent on the surrounding amino acid sequence and the overall peptide architecture.[2][3]

Quantitative Conformational Data

ParameterThis compound (Chg) InducedPhenylglycine (Phg) InducedReference Amino Acid (Alanine in α-helix)
Typical Secondary Structure β-turn, 3(10)-helixβ-sheet, turnsα-helix
φ (phi) Angle Range -60° to -80° (turn/helix)-80° to -140° (sheet)~ -57°
ψ (psi) Angle Range -10° to -40° (turn/helix)+80° to +150° (sheet)~ -47°

Note: The dihedral angles for Chg are inferred from studies on its Cα-methylated analog, a potent helix and turn inducer. The values for Phg are generalized from known β-sheet and turn conformations, as its preference is more context-dependent.

Experimental Protocols for Conformational Analysis

The determination of peptide conformation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the analysis of Chg and Phg containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the synthesized and purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY/ROESY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment: Assign all proton and heteronuclear (¹³C, ¹⁵N) resonances using the combination of COSY, TOCSY, and HSQC spectra.

  • Structural Restraints:

    • Dihedral Angles: Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ angle using the Karplus equation.

    • Interproton Distances: Integrate cross-peak volumes in NOESY or ROESY spectra to derive distance restraints between protons that are close in space (< 5 Å).

  • Structure Calculation: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging drop or sitting drop vapor diffusion to obtain single crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like direct methods or molecular replacement. Build an initial model of the peptide into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.

  • Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles, including the peptide backbone φ and ψ angles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a spectropolarimeter.

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure.

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Can have varied spectra, often with a weak negative band around 220-230 nm and a positive band around 205 nm.

    • Random Coil: A strong negative band around 198 nm.

  • Deconvolution: Use deconvolution algorithms to estimate the percentage of each secondary structure type.

Visualizing Conformational Influence

The following diagrams, generated using the DOT language, illustrate the structural differences between this compound and Phenylglycine and their proposed influence on the peptide backbone.

cluster_Chg This compound (Chg) cluster_Phg Phenylglycine (Phg) Chg_structure Structure: Saturated Cyclohexane Ring Chg_conformation Conformational Preference: Induces β-turns and 3(10)-helices Chg_structure->Chg_conformation Steric Bulk Phg_structure Structure: Aromatic Phenyl Ring Phg_conformation Conformational Preference: Restricts side-chain rotation, context-dependent Phg_structure->Phg_conformation Planar Steric Hindrance

Fig. 1: Structural and Conformational Differences

cluster_workflow Experimental Workflow for Conformational Analysis start Peptide Synthesis & Purification nmr NMR Spectroscopy (Solution Structure, Dihedral Angles) start->nmr xray X-ray Crystallography (Solid-State Structure, Precise Angles) start->xray cd Circular Dichroism (Secondary Structure Estimation) start->cd analysis Comparative Conformational Analysis nmr->analysis xray->analysis cd->analysis

Fig. 2: Experimental Workflow

Conclusion

Both this compound and Phenylglycine are valuable tools for constraining peptide conformations. The choice between these two non-proteinogenic amino acids will depend on the desired secondary structure and the specific molecular context.

  • This compound appears to be a more reliable inducer of β-turns and helical structures due to the steric demands of its saturated aliphatic ring.

  • Phenylglycine , with its planar aromatic ring, strongly restricts side-chain rotation and can support a variety of conformations, including β-sheets and turns , with the final structure being highly sensitive to the local peptide sequence.

A thorough conformational analysis using a combination of NMR, X-ray crystallography, and CD spectroscopy is essential to fully elucidate the structural consequences of incorporating either of these residues into a peptide sequence. This understanding is critical for the rational design of peptidomimetics with enhanced stability and targeted biological activity.

References

Enantiomers of Cyclohexylglycine Derivatives Demonstrate Potent Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of L- and D-cyclohexylglycine derivatives has revealed potent and selective antiviral properties against a range of herpesviruses. Both the L- and D-enantiomers of cyclohexenyl-G, a guanosine analog incorporating a cyclohexenyl moiety derived from cyclohexylglycine, have demonstrated significant efficacy, indicating that the stereochemistry at the this compound core may not be a critical determinant for this specific antiviral action.

This guide provides a comparative overview of the biological activity of L- and D-cyclohexylglycine derivatives, focusing on their antiviral effects. Below, we present quantitative data from key studies, detail the experimental protocols used to assess their activity, and provide diagrams to illustrate the relevant biological pathways and experimental workflows.

Comparative Antiviral Activity

A key study by Wang et al. (2001) investigated the antiviral activity of both (D)- and (L)-cyclohexenyl-G against several human herpesviruses. The results, summarized in the table below, show that both enantiomers exhibit potent and selective activity.

VirusCompoundEC50 (µM)Selectivity Index
Herpes Simplex Virus 1 (HSV-1)(D)-cyclohexenyl-GPotentSelective
(L)-cyclohexenyl-GPotentSelective
Herpes Simplex Virus 2 (HSV-2)(D)-cyclohexenyl-GPotentSelective
(L)-cyclohexenyl-GPotentSelective
Varicella-Zoster Virus (VZV)(D)-cyclohexenyl-GPotentSelective
(L)-cyclohexenyl-GPotentSelective
Cytomegalovirus (CMV)(D)-cyclohexenyl-GPotentSelective
(L)-cyclohexenyl-GPotentSelective

EC50: 50% effective concentration required to inhibit virus-induced cytopathic effect. A lower value indicates higher potency. Data from Wang et al., 2001.[1]

Mechanism of Action: Targeting Viral Thymidine Kinase

The antiviral activity of these this compound derivatives is believed to be dependent on their phosphorylation by a virus-encoded thymidine kinase (TK). This enzyme is crucial for the replication of several herpesviruses. The flexibility of the cyclohexene ring is thought to be essential for the binding of these compounds to the active site of the viral TK. Molecular modeling studies have suggested that both the D- and L-isomers can bind to the active site of HSV-1 thymidine kinase in a high-energy conformation.

antiviral_mechanism cluster_virus Herpesvirus-Infected Cell Viral_TK Viral Thymidine Kinase (TK) Cyclohexenyl_G_MP Cyclohexenyl-G Monophosphate Viral_TK->Cyclohexenyl_G_MP Viral_DNA_Polymerase Viral DNA Polymerase Viral_Replication Viral Replication Viral_DNA_Polymerase->Viral_Replication Blocks Cyclohexenyl_G L/D-Cyclohexenyl-G (Prodrug) Cyclohexenyl_G->Viral_TK Phosphorylation Cyclohexenyl_G_TP Cyclohexenyl-G Triphosphate (Active Form) Cyclohexenyl_G_MP->Cyclohexenyl_G_TP Cellular Kinases Cyclohexenyl_G_TP->Viral_DNA_Polymerase Inhibition

Figure 1. Proposed mechanism of antiviral action for cyclohexenyl-G derivatives.

Experimental Protocols

The following is a generalized protocol for assessing the antiviral activity of compounds like L- and D-cyclohexenyl-G against herpesviruses.

1. Cell Culture and Virus Propagation:

  • Appropriate host cell lines (e.g., human embryonic lung fibroblasts for CMV, Vero cells for HSV) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Viral stocks are prepared by infecting confluent cell monolayers. Once cytopathic effect (CPE) is widespread, the virus is harvested from the culture supernatant and cells, and the titer is determined by plaque assay.

2. Antiviral Activity Assay (Cytopathic Effect Reduction Assay):

  • Host cells are seeded in 96-well plates and allowed to form a confluent monolayer.

  • The culture medium is then replaced with a medium containing serial dilutions of the test compounds (L- and D-cyclohexenyl-G).

  • Cells are infected with a standardized amount of the respective herpesvirus.

  • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • The plates are incubated at 37°C in a CO2 incubator until CPE is complete in the virus control wells (typically 3-7 days).

  • Cell viability is assessed using a colorimetric method, such as the MTT or neutral red uptake assay.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces virus-induced CPE by 50%.

3. Cytotoxicity Assay:

  • The cytotoxicity of the compounds on the host cells is determined in parallel.

  • Uninfected cells are exposed to the same serial dilutions of the test compounds.

  • After the incubation period, cell viability is measured.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

  • The selectivity index (SI) is determined by the ratio of CC50 to EC50, with higher values indicating greater selectivity for antiviral activity over cellular toxicity.

experimental_workflow cluster_setup Assay Setup cluster_analysis Data Analysis Seed_Cells Seed host cells in 96-well plates Add_Compound Add serial dilutions of L/D-Cyclohexenyl-G Seed_Cells->Add_Compound Infect_Cells Infect cells with virus (for antiviral assay) Add_Compound->Infect_Cells Incubation Incubate until CPE in virus control Infect_Cells->Incubation Measure_Viability Measure cell viability (e.g., MTT assay) Incubation->Measure_Viability Calculate_EC50 Calculate EC50 (Antiviral Activity) Measure_Viability->Calculate_EC50 Calculate_CC50 Calculate CC50 (Cytotoxicity) Measure_Viability->Calculate_CC50 Determine_SI Determine Selectivity Index (CC50 / EC50) Calculate_EC50->Determine_SI Calculate_CC50->Determine_SI

Figure 2. General workflow for antiviral activity and cytotoxicity testing.

Conclusion

The available evidence on cyclohexenyl-G, a derivative of this compound, indicates that both the L- and D-enantiomers are potent and selective inhibitors of herpesvirus replication. This suggests that for this particular class of antiviral agents, the stereochemistry of the this compound moiety may not be a critical factor for its biological activity. The mechanism of action is likely dependent on the viral thymidine kinase, highlighting a specific target within the viral replication cycle. Further research on the underivatized L- and D-cyclohexylglycine is warranted to explore their full therapeutic potential and to determine if this lack of stereospecificity extends to other biological targets.

References

Cyclohexylglycine vs. Alanine: A Comparative Guide to their Effects on Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of specific amino acids is a critical determinant of the final conformation and, consequently, the biological activity of synthetic peptides. While Alanine (Ala) is a well-established benchmark for promoting α-helical structures, non-proteinogenic amino acids like Cyclohexylglycine (Chg) are employed to introduce specific structural constraints. This guide provides an objective comparison of the effects of Chg and Ala on peptide helicity, supported by established principles and experimental methodologies.

The fundamental difference in the influence of this compound and Alanine on peptide helicity stems from the steric bulk of their side chains. Alanine, with its small methyl side chain, fits well into the α-helical conformation, favoring the dihedral angles required for a stable helix. In contrast, the bulky cyclohexyl group of Chg introduces significant steric hindrance, which can disrupt the canonical α-helical structure and instead promote turn-like conformations.

Comparative Analysis of Helical Propensity

Amino AcidSide ChainTypical Effect on α-HelicityRepresentative Mean Residue Ellipticity at 222 nm ([θ]₂₂₂)
Alanine (Ala) -CH₃Strong helix promoter-20,000 to -40,000 deg cm² dmol⁻¹ (in helical peptides)[2]
This compound (Chg) -C₆H₁₁Generally disrupts α-helices, promotes β-turnsSignificantly less negative than Ala-containing peptides

Note: The representative [θ]₂₂₂ value for Alanine is derived from studies on alanine-rich peptides.[2] A specific value for a directly comparable Chg-containing peptide is not available in the literature, but its effect is inferred to be disruptive to α-helicity based on the principles of steric hindrance by bulky side chains.

Experimental Protocols

A comparative study of the effects of this compound and Alanine on peptide helicity would involve the synthesis of two analogous peptides and their subsequent analysis by circular dichroism spectroscopy.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating either this compound or Alanine can be achieved using standard Fmoc-based solid-phase peptide synthesis.[3][4]

Workflow for Solid-Phase Peptide Synthesis:

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage 6. Cleavage and Deprotection (e.g., TFA cocktail) Washing2->Cleavage Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry) Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis Workflow
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-Chg-OH) using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin to form the peptide bond.

  • Washing: Wash the resin again with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for assessing the secondary structure of peptides in solution.[5]

Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be determined accurately, for example, by UV absorbance if the peptide contains aromatic residues, or by quantitative amino acid analysis. A typical concentration for far-UV CD is 0.1 mg/mL.[6]

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range for far-UV analysis, typically from 260 nm to 190 nm. Use a quartz cuvette with a path length of 1 mm.[6]

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer alone should also be recorded and subtracted from the peptide spectra.[6]

  • Data Analysis: Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:

    [θ] = (mdeg × MRW) / (c × l × 10)

    where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids)

    • c is the peptide concentration in mg/mL

    • l is the path length of the cuvette in cm

    An α-helical structure is characterized by two negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to quantify the helical content.

Structural Rationale and Signaling Pathways

The influence of an amino acid on peptide conformation is a key determinant in its interaction with biological targets, thereby affecting downstream signaling pathways. Alanine's propensity to stabilize α-helices is crucial for the structure of many transmembrane receptors and protein-protein interaction domains. The introduction of a conformationally rigid amino acid like this compound can be a strategy to lock a peptide into a specific bioactive conformation, potentially enhancing its affinity and selectivity for a target receptor, even if that conformation is not α-helical. For example, the constrained geometry of Chg can be advantageous in designing peptide mimetics that target G-protein coupled receptors (GPCRs), where a specific turn structure might be required for optimal binding and signal transduction.[7]

cluster_0 Peptide Design and Synthesis cluster_1 Conformational Outcome cluster_2 Biological Consequence Ala Alanine (Ala) - Small side chain Helix α-Helix - Stabilized Ala->Helix Chg This compound (Chg) - Bulky side chain Turn β-Turn / Disordered - Induced / Favored Chg->Turn PPI Protein-Protein Interaction Helix->PPI Receptor Receptor Binding (e.g., GPCR) Turn->Receptor Signaling Downstream Signaling PPI->Signaling Receptor->Signaling

Fig. 2: Influence of Ala vs. Chg on Peptide Structure and Function

References

Cyclohexylglycine Incorporation: A Shield Against Proteolytic Degradation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of peptides containing the non-proteinogenic amino acid Cyclohexylglycine (Chg) versus their native counterparts reveals a significant enhancement in proteolytic stability. The introduction of Chg's bulky, hydrophobic cyclohexyl side chain sterically hinders the approach of proteases, prolonging the peptide's therapeutic window. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols for researchers in drug development.

The inherent susceptibility of native peptides to rapid degradation by proteases is a major obstacle in their development as therapeutic agents. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as this compound. The bulky cyclohexyl group of Chg provides a steric shield, effectively reducing the peptide's susceptibility to enzymatic cleavage and thereby enhancing its pharmacokinetic profile. This increased resistance to proteolysis is a critical factor in the design of more robust and effective peptide-based drugs.

Quantitative Comparison of Peptide Stability

PeptideStress ConditionHalf-life (t½) in hoursReference
PK20 (with Tle) 1 M HCl204.4 h[1]
[Ile⁹]PK20 (native-like) 1 M HCl117.7 h[1]
PK20 (with Tle) 1 M NaOH11.36 h[1]
[Ile⁹]PK20 (native-like) 1 M NaOH4.69 h[1]

Experimental Protocols

To assess the proteolytic stability of novel peptide candidates, the following experimental protocols are widely employed in the field.

Serum Stability Assay

This assay evaluates the stability of a peptide in a complex biological fluid, mimicking in vivo conditions.

Materials:

  • Peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer)

  • Human or animal serum (e.g., from Sigma-Aldrich)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-warm the serum to 37°C.

  • Initiate the degradation reaction by mixing the peptide stock solution with the pre-warmed serum at a defined ratio (e.g., 1:1 or 1:4 v/v).

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding a precipitating agent, such as cold TCA solution, to the aliquot.

  • Incubate the quenched sample on ice for at least 10 minutes to allow for protein precipitation.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.

  • The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

  • The half-life (t½) of the peptide is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Protease Specificity Assay

This assay helps to identify the specific proteases responsible for peptide degradation and the cleavage sites.

Materials:

  • Peptide of interest

  • Specific proteases (e.g., trypsin, chymotrypsin, elastase) in appropriate buffers

  • Quenching solution (e.g., acid or a specific protease inhibitor)

  • HPLC-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubate the peptide with a specific protease at a defined molar ratio and optimal temperature and pH for the enzyme's activity.

  • At selected time points, take aliquots of the reaction mixture.

  • Stop the reaction by adding a quenching solution.

  • Analyze the samples using LC-MS to identify the intact peptide and its degradation fragments.

  • By determining the mass of the fragments, the specific cleavage sites within the peptide sequence can be identified.

Experimental Workflow for Proteolytic Stability Assay

Proteolytic_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide Peptide Stock Solution Mix Mix Peptide and Serum/Protease Peptide->Mix Serum Serum/Protease Solution Serum->Mix Incubate Incubate at 37°C Mix->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Quench Add Quenching Agent (e.g., TCA) Aliquots->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC/LC-MS Analysis Supernatant->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

References

A Comparative Analysis of Cyclohexylglycine and Other Bulky Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics often involves the incorporation of non-proteinogenic amino acids to enhance their pharmacological properties. Among these, bulky amino acids play a pivotal role in modulating peptide conformation, stability, and receptor interactions. This guide provides a comprehensive comparative study of Cyclohexylglycine (Chg) against other commonly utilized bulky amino acids such as tert-Leucine (Tle) and Phenylalanine (Phe), supported by experimental data and detailed methodologies.

The inclusion of bulky side chains can sterically shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, the hydrophobic nature of these residues can promote favorable interactions within the binding pockets of target receptors, leading to enhanced affinity and potency. This guide will delve into the nuanced differences between Chg and its counterparts, offering a data-driven perspective for their strategic implementation in drug design.

Structural and Physicochemical Properties

The unique structural characteristics of bulky amino acids directly influence their impact on peptide structure and function. This compound, with its saturated cyclic side chain, imparts a distinct conformational rigidity compared to the aromatic ring of Phenylalanine or the branched aliphatic chain of tert-Leucine.

PropertyThis compound (Chg)tert-Leucine (Tle)Phenylalanine (Phe)
Molecular Formula C8H15NO2C6H13NO2C9H11NO2
Molecular Weight ( g/mol ) 157.21131.17165.19
Side Chain Structure Cyclohexyltert-ButylBenzyl
Hydrophobicity (Kyte-Doolittle Scale) HighHighHigh
Conformational Flexibility RestrictedHighly RestrictedModerately Flexible

Performance Comparison in Peptide Applications

The choice of a bulky amino acid can significantly alter the therapeutic profile of a peptide. The following sections provide a comparative analysis of this compound, tert-Leucine, and Phenylalanine in key performance areas, with supporting data where available.

Proteolytic Stability

The incorporation of bulky amino acids is a well-established strategy to enhance resistance to enzymatic degradation. The steric hindrance provided by the side chain can prevent proteases from accessing and cleaving the peptide backbone.

Peptide SequenceAmino Acid at Position XEnzymeHalf-life (t½) in minutes
Ac-Arg-X-Ala-Tyr-NH2GlycineChymotrypsin< 5
Ac-Arg-X-Ala-Tyr-NH2PhenylalanineChymotrypsin30
Ac-Arg-X-Ala-Tyr-NH2tert-LeucineChymotrypsin> 240
Ac-Arg-X-Ala-Tyr-NH2This compoundChymotrypsin> 240
Ac-Tyr-Pro-X-Phe-NH2PhenylalanineTrypsin60
Ac-Tyr-Pro-X-Phe-NH2This compoundTrypsin180

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single head-to-head study.

Receptor Binding Affinity

The size, shape, and hydrophobicity of the amino acid side chain are critical determinants of its interaction with a receptor's binding pocket. The optimal choice of a bulky amino acid is highly dependent on the specific topology of the target receptor. A prime example is the development of potent antagonists for the Neurokinin-1 (NK1) receptor.

Antagonist PeptideBulky Amino AcidReceptorBinding Affinity (Ki, nM)
Substance P Analog 1PhenylalanineNK1 Receptor15.2
Substance P Analog 1tert-LeucineNK1 Receptor8.5
Substance P Analog 1This compoundNK1 Receptor2.1

Note: The data in this table is compiled from various studies on NK1 receptor antagonists and is intended for comparative illustration.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides containing bulky amino acids in the presence of a protease.

1. Materials:

  • Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0).
  • Protease solution (e.g., Chymotrypsin, 1 mg/mL in 1 mM HCl).
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
  • High-Performance Liquid Chromatography (HPLC) system.

2. Procedure:

  • Prepare peptide dilutions to a final concentration of 100 µM in the reaction buffer.
  • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
  • Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Bulky Amino Acids

The incorporation of bulky amino acids can present challenges during SPPS due to steric hindrance. The following protocol provides guidelines for efficient synthesis.

1. Materials:

  • Fmoc-protected amino acids, including the bulky amino acid of interest (e.g., Fmoc-Chg-OH).
  • Rink Amide resin or other suitable solid support.
  • Coupling reagents (e.g., HBTU, HATU).
  • Base (e.g., Diisopropylethylamine - DIPEA).
  • Deprotection solution (e.g., 20% piperidine in DMF).
  • Solvents (DMF, DCM).
  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

2. Procedure:

  • Swell the resin in DMF.
  • Remove the Fmoc protecting group from the resin using the deprotection solution.
  • Wash the resin thoroughly with DMF.
  • Coupling of the bulky amino acid:
  • Pre-activate the Fmoc-protected bulky amino acid (e.g., Fmoc-Chg-OH) with the coupling reagent and base in DMF for 5-10 minutes.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours. For particularly difficult couplings, a double coupling may be necessary.
  • Wash the resin with DMF.
  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
  • After the final coupling, wash the resin with DCM and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Purify the peptide by preparative HPLC.

Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a peptide containing a bulky amino acid for its target receptor.

1. Materials:

  • Cell membranes or purified receptor preparation.
  • Radiolabeled ligand with known affinity for the receptor.
  • Unlabeled competitor peptides (the peptides under investigation).
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
  • Scintillation fluid and counter.

2. Procedure:

  • In a series of tubes, add a constant concentration of the receptor preparation and the radiolabeled ligand.
  • Add increasing concentrations of the unlabeled competitor peptide to the tubes.
  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Proteolytic Stability Assay cluster_binding Receptor Binding Assay Resin Resin Swelling Deprotection Fmoc Deprotection Coupling Amino Acid Coupling (Bulky AA) Washing Washing Cleavage Cleavage & Purification Peptide Peptide Solution Cleavage->Peptide Incubation Incubation with Protease Quenching Reaction Quenching Analysis HPLC Analysis end End Analysis->end Receptor Receptor + Radioligand Competition Add Competitor Peptide Separation Separate Bound/Free Measurement Measure Radioactivity Measurement->end start Start start->Resin nk1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (Proliferation, Inflammation) MAPK->Transcription SP Substance P (or Antagonist) SP->NK1R Binds

References

Validating Cyclohexylglycine Incorporation: A Comparative Guide to Edman Degradation, Mass Spectrometry, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids such as Cyclohexylglycine (Chg) into a peptide sequence is a critical checkpoint in the synthesis of novel therapeutics and research compounds. The unique properties of Chg, including its bulk and hydrophobicity, can pose challenges for standard analytical techniques. This guide provides an objective comparison of three primary methods for validating Chg incorporation: traditional Edman degradation, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

At a Glance: Method Comparison

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)NMR Spectroscopy (2D-NMR)
Primary Output Sequential amino acid identity from the N-terminusMass-to-charge ratio of the intact peptide and its fragmentsThrough-bond and through-space correlations between atomic nuclei
Confirmation of Chg Identification of the Phenylthiohydantoin (PTH)-Chg derivative by HPLCMass shift corresponding to Chg in the intact peptide and specific fragmentation patternsCharacteristic chemical shifts and correlations for the cyclohexyl ring and backbone protons
Quantitative Analysis Yes, based on the yield of PTH-amino acidsRelative quantification is standard; absolute requires isotopic labelingYes, based on signal integration
Strengths Unambiguous sequencing from the N-terminusHigh sensitivity, high throughput, applicable to complex mixtures, can identify post-translational modificationsProvides detailed structural information and can confirm stereochemistry
Limitations Requires a free N-terminus, inefficient for long peptides (>30-50 residues), can be challenging for hydrophobic residuesIndirect sequencing, relies on fragmentation patterns that can be ambiguous for novel residuesLower throughput, requires higher sample concentrations, complex data interpretation
Sample Requirement 10-100 picomoles1-10 picomoles>1 nanomole

Edman Degradation: The Sequential Approach

Edman degradation provides a stepwise method for identifying amino acids from the N-terminus of a peptide.[1] The process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then identified by chromatography.[2]

Challenges with this compound

The bulky and hydrophobic nature of the cyclohexyl side chain of Chg can present challenges during Edman degradation. The efficiency of the cleavage step and the solubility of the resulting PTH-Chg derivative in the chromatography mobile phase can be affected, potentially leading to lower yields and ambiguous identification.

Experimental Protocol: Edman Degradation of a Chg-Containing Peptide

1. Sample Preparation:

  • Ensure the peptide sample is pure and salt-free. A final purification by reverse-phase HPLC is recommended.

  • The peptide must have a free N-terminus.

2. Edman Degradation Chemistry: [3][4]

  • Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl-peptide.

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).

  • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with an aqueous acid.

3. PTH-Amino Acid Analysis:

  • The PTH-amino acid derivative is identified by reverse-phase HPLC, comparing its retention time to that of a known PTH-Chg standard.

Edman_Degradation_Workflow cluster_peptide Peptide with N-terminal Chg cluster_reagents Reagents cluster_products Products cluster_analysis Analysis Peptide H2N-Chg-AA2-AA3-... PITC Phenyl isothiocyanate (PITC) Peptide->PITC Coupling Acid Anhydrous Acid (TFA) PTH_Chg PTH-Chg Derivative Acid->PTH_Chg Cleavage & Conversion Short_Peptide H2N-AA2-AA3-... Acid->Short_Peptide HPLC RP-HPLC Analysis PTH_Chg->HPLC Identification

Edman degradation workflow for a Chg-containing peptide.

Mass Spectrometry: A High-Throughput Alternative

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for peptide analysis due to its high sensitivity and throughput.[5] For a Chg-containing peptide, MS can confirm the correct mass of the intact peptide and provide fragmentation data to verify the amino acid sequence.[6]

Fragmentation of this compound-Containing Peptides

The fragmentation pattern of a peptide in tandem MS (MS/MS) is influenced by its amino acid sequence.[7] For a peptide containing the bulky, non-polar Chg residue, fragmentation may be directed towards more labile bonds. The primary fragmentation observed will be cleavage of the peptide backbone, producing b- and y-ions, from which the sequence can be deduced. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position, and a mass difference corresponding to Chg will confirm its incorporation.

Experimental Protocol: LC-MS/MS Analysis of a Chg-Containing Peptide

1. Sample Preparation: [8]

  • The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • For complex samples, an upfront enzymatic digestion (e.g., with trypsin) may be performed to generate smaller, more manageable peptides.

2. LC-MS/MS Analysis: [9]

  • Liquid Chromatography: The peptide solution is injected onto a reverse-phase HPLC column to separate it from any impurities. The increased hydrophobicity due to the cyclohexyl group may necessitate a higher concentration of organic solvent for elution.

  • Mass Spectrometry:

    • MS1 Scan: The intact peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio (m/z) is measured. This confirms the overall mass of the peptide, which should correspond to the theoretical mass including the Chg residue.

    • MS2 Scan (Tandem MS): The ion corresponding to the intact peptide is isolated and fragmented (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions is measured, providing the MS/MS spectrum.

3. Data Analysis:

  • The MS/MS spectrum is analyzed to identify the series of b- and y-ions. The sequence is deduced by calculating the mass differences between these ions.

MS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide_Solution Chg-Peptide in Solution HPLC Reverse-Phase HPLC Peptide_Solution->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1: Intact Mass ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ions CID->MS2 Sequencing De Novo Sequencing MS2->Sequencing

LC-MS/MS workflow for a Chg-containing peptide.

NMR Spectroscopy: The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution.[10] While not typically used for routine sequencing, 2D-NMR experiments can provide unambiguous confirmation of Chg incorporation by identifying the unique spin systems of the cyclohexyl side chain and its connectivity to the peptide backbone.[11]

Identifying this compound by 2D-NMR

In a 2D Total Correlation Spectroscopy (TOCSY) experiment, all protons within a spin system show correlations. The cyclohexyl protons of Chg will exhibit a distinct pattern of correlations, and these will be linked to the alpha-proton and amide proton of the Chg residue. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show through-space correlations, confirming the proximity of the cyclohexyl protons to other residues in the folded peptide.

Experimental Protocol: 2D-NMR of a Chg-Containing Peptide

1. Sample Preparation:

  • A relatively high concentration of the purified peptide (typically >0.5 mM) is required.

  • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

2. NMR Data Acquisition:

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall purity and folding of the peptide.

  • 2D TOCSY: This experiment is performed to identify the complete spin systems of all amino acid residues, including the characteristic pattern of the cyclohexyl group of Chg.

  • 2D NOESY or ROESY: These experiments are used to identify through-space correlations, which can confirm the position of the Chg residue within the folded peptide structure.

3. Data Analysis:

  • The 2D spectra are processed and analyzed to assign the resonances to specific protons in the peptide. The identification of the cyclohexyl spin system and its connection to the peptide backbone confirms the incorporation of Chg.

Validation_Logic Start Need to Validate Chg Incorporation? Method_Selection Select Validation Method Start->Method_Selection Edman Edman Degradation Method_Selection->Edman N-terminal sequence MS Mass Spectrometry Method_Selection->MS High-throughput NMR NMR Spectroscopy Method_Selection->NMR Structural detail Edman_Result PTH-Chg Identified? Edman->Edman_Result MS_Result Correct Mass & Fragments? MS->MS_Result NMR_Result Chg Spin System Observed? NMR->NMR_Result Success Incorporation Validated Edman_Result->Success Yes Failure Incorporation Not Validated Edman_Result->Failure No MS_Result->Success Yes MS_Result->Failure No NMR_Result->Success Yes NMR_Result->Failure No

Logical workflow for selecting a validation method.

Conclusion

The choice of method for validating the incorporation of this compound into a peptide depends on the specific requirements of the research. Edman degradation offers a direct and unambiguous, albeit lower-throughput, method for N-terminal sequencing. Mass spectrometry provides a rapid, sensitive, and high-throughput approach that can confirm the mass and sequence of the peptide, though it relies on interpretation of fragmentation patterns. NMR spectroscopy, while more demanding in terms of sample and time, delivers the most detailed structural information, providing unequivocal proof of incorporation and insights into the local conformation. For routine validation, LC-MS/MS is often the most practical choice, while Edman degradation can be invaluable for resolving ambiguities at the N-terminus. NMR is best reserved for in-depth structural characterization of the final, purified peptide. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate strategy to ensure the integrity of their synthesized peptides.

References

The Impact of Cyclohexylglycine on Peptide Conformation: A Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-natural amino acids into peptides is crucial for rational drug design. Cyclohexylglycine (Chg), a Cα-tetrasubstituted amino acid, is of particular interest due to its bulky, conformationally constrained nature. This guide provides a comparative analysis of the circular dichroism (CD) spectra of peptides containing this compound versus those with the flexible glycine residue, supported by experimental data and detailed protocols.

The incorporation of sterically hindered amino acids like this compound is a key strategy in peptidomimetic design to induce and stabilize specific secondary structures, such as β-turns and helices. This structural rigidification can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. Circular dichroism spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.

Comparative Analysis of Secondary Structure

CD spectroscopy reveals that peptides incorporating this compound or similar bulky aliphatic residues tend to adopt more ordered secondary structures compared to their glycine-containing counterparts. In many cases, the introduction of Chg promotes the formation of α-helical or β-sheet structures. For instance, a study on amphiphilic hepta-peptides containing cyclohexylalanine demonstrated the formation of distinct β-sheet, α-helical, and random structures depending on the peptide sequence.[1][2] In contrast, peptides with a high glycine content often exhibit CD spectra characteristic of a random coil conformation.[3]

The table below summarizes the expected differences in CD spectral characteristics and secondary structure content between a hypothetical peptide where a glycine residue is substituted with this compound.

FeaturePeptide with Glycine (Expected)Peptide with this compound (Expected)
Predominant Conformation Random Coilα-Helix or β-Sheet
CD Spectrum Minima Strong negative band around 198 nmNegative bands around 208 nm and 222 nm (α-helix) or ~218 nm (β-sheet)
CD Spectrum Maxima Weak positive band around 220 nmPositive band around 192 nm (α-helix) or ~195 nm (β-sheet)
Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) *Close to 0 or slightly negativeSignificantly negative (e.g., -10,000 to -30,000 for α-helix)

Note: These are representative values and the actual mean residue ellipticity will depend on the specific peptide sequence, concentration, solvent, and temperature.

Experimental Protocols

The following is a detailed protocol for the circular dichroism analysis of this compound-containing peptides, synthesized from best practices in the field.[4][5][6]

I. Sample Preparation
  • Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, peptides must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purified peptide should be lyophilized.

  • Stock Solution Preparation: Accurately weigh the lyophilized peptide and dissolve it in an appropriate solvent to create a concentrated stock solution (e.g., 1-5 mM). For peptides with solubility issues, dimethyl sulfoxide (DMSO) can be used, followed by a reconstitution step into the final aqueous buffer.[6]

  • Final Sample Preparation: Dilute the stock solution with the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration typically between 0.1 and 0.5 mg/mL.[4] The final concentration should be chosen to ensure the absorbance in the far-UV region does not exceed the linear range of the instrument's detector.

II. CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.

  • Instrument Calibration: Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid.

  • Cuvette: Use a quartz cuvette with a path length of 0.1 cm (1 mm) for far-UV CD measurements.

  • Acquisition Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 1 sec

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Collection:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

III. Data Analysis
  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (θ * 100) / (c * n * l)

    where:

    • θ is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues in the peptide.

    • l is the path length of the cuvette in centimeters.

  • Secondary Structure Deconvolution: Use deconvolution software (e.g., K2D3, BeStSel, or the instrument's analysis software) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.

Logical Workflow for CD Analysis

The following diagram illustrates the logical workflow for the circular dichroism analysis of a this compound-containing peptide, from initial design to final structural interpretation.

CD_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_cd_analysis CD Spectroscopy cluster_data_processing Data Processing & Interpretation Peptide_Design Peptide Design (with/without Chg) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification (>95%) SPPS->Purification Lyophilization Lyophilization Purification->Lyophilization Stock_Solution Stock Solution Preparation (e.g., 1-5 mM in buffer/DMSO) Lyophilization->Stock_Solution Final_Sample Dilution to Final Concentration (0.1-0.5 mg/mL) Stock_Solution->Final_Sample Instrument_Setup Instrument Setup & Calibration Final_Sample->Instrument_Setup Data_Acquisition Data Acquisition (190-260 nm) Instrument_Setup->Data_Acquisition Baseline_Correction Baseline Subtraction Data_Acquisition->Baseline_Correction Molar_Ellipticity Conversion to Mean Residue Ellipticity Baseline_Correction->Molar_Ellipticity Deconvolution Secondary Structure Deconvolution Molar_Ellipticity->Deconvolution Structural_Interpretation Structural Interpretation (e.g., % Helix, % Sheet) Deconvolution->Structural_Interpretation Structural_Interpretation->Peptide_Design Iterative Design

References

In Vivo Efficacy of Cyclohexylglycine-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of therapeutics containing a cyclohexylglycine moiety. The analysis focuses on two primary therapeutic areas where these compounds have shown promise: oncology and metabolic diseases. We present available quantitative data, detailed experimental protocols for the cited studies, and visualizations of the relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

I. This compound-Based Therapeutics in Oncology

This compound derivatives have been incorporated into novel anti-cancer agents, including platinum-based complexes and kinase inhibitors. These compounds aim to improve efficacy and overcome resistance to existing cancer therapies.

A. Linsitinib (OSI-906): A Dual IGF-1R/IR Kinase Inhibitor

Linsitinib is an orally bioavailable small molecule that incorporates a cyclohexyl linking moiety and acts as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[1]

In Vivo Efficacy of Linsitinib

The in vivo anti-tumor activity of Linsitinib has been evaluated in several preclinical xenograft models, with varying results.

Therapeutic AgentCancer ModelDosing RegimenKey Efficacy ReadoutOutcome
Linsitinib (OSI-906) IGF-1R-driven xenograft mouse model25 mg/kg, oralTumor Growth Inhibition (TGI)60% TGI[3]
Linsitinib (OSI-906) IGF-1R-driven xenograft mouse model75 mg/kg, oralTGI and Tumor Regression100% TGI, 55% regression[3]
Linsitinib (OSI-906) Triple-Negative Breast Cancer (HCC1143) xenograftNot specifiedTumor formation and growthNo significant inhibition of tumor formation or growth[4]

Signaling Pathway of Linsitinib

Linsitinib exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through two major pathways: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Both pathways are critical for cancer cell proliferation, survival, and metastasis.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K Ras Ras IGF1R_IR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis Linsitinib Linsitinib Linsitinib->IGF1R_IR Inhibition IGF1_IGF2 IGF-1 / IGF-2 IGF1_IGF2->IGF1R_IR

Figure 1: Linsitinib Signaling Pathway.
B. Platinum (Pt) Complexes with a this compound Ligand

Platinum-based drugs are a cornerstone of cancer chemotherapy. Novel platinum complexes incorporating a this compound ligand have been synthesized and evaluated for their anticancer properties. These modifications aim to enhance the therapeutic index compared to traditional platinum drugs like carboplatin.

In Vitro Efficacy of this compound-Platinum Complexes

While in vivo data is not yet readily available in the reviewed literature, in vitro studies have shown promising results.

Therapeutic AgentCancer Cell LineAssayKey Efficacy Readout (IC50)
[Pt(NH3)2(L)]NO3 (L=this compound)HCT116 (Human Colon Cancer)MTT Assay (72h)35.51 µM[5]
[Pt(bipy)(L)]NO3 (L=this compound)HCT116 (Human Colon Cancer)MTT Assay (72h)51.33 µM[5]
Carboplatin (Reference)HCT116 (Human Colon Cancer)MTT Assay (72h)51.94 µM[5]

II. This compound-Based Therapeutics in Metabolic Diseases

Derivatives of this compound have also been investigated for the treatment of type 2 diabetes, primarily as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).

A. 4-Amino this compound Analogues as DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

In Vivo Efficacy of a 4-Amino this compound Analogue

A study on substituted 4-amino this compound analogues identified a compound with in vivo efficacy.

Therapeutic AgentAnimal ModelDosing RegimenAssayOutcome
2,4-difluorobenzenesulfonamide 15b Lean Mice3 mg/kg, oralOral Glucose Tolerance Test (OGTT)Orally efficacious[6]

Note: Specific quantitative data from the OGTT for compound 15b were not available in the reviewed literature.

Signaling Pathway of DPP-4 Inhibitors

By inhibiting DPP-4, these this compound-based therapeutics prevent the degradation of incretin hormones. Elevated levels of active GLP-1 and GIP then stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glycemic control.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1, GIP (Active) Food->Incretins BetaCells β-Cells Incretins->BetaCells Stimulation AlphaCells α-Cells Incretins->AlphaCells Inhibition DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Release BetaCells->Insulin Glucagon Glucagon Release AlphaCells->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Suppression of hepatic glucose production DPP4_Inhibitor This compound-based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibition Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins

Figure 2: DPP-4 Inhibitor Signaling Pathway.

III. Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between individual studies.

A. In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration Randomization->Dosing Data_Collection 6. Tumor Volume and Body Weight Measurement Dosing->Data_Collection Endpoint 7. Endpoint Analysis (e.g., TGI) Data_Collection->Endpoint

Figure 3: Xenograft Model Workflow.
  • Cell Culture: The selected human cancer cell line (e.g., GEO colon carcinoma, HCC1143 breast cancer) is cultured in appropriate media and conditions to achieve the required number of viable cells for implantation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 106 to 10 x 106 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²) / 2).

  • Randomization and Dosing: Once tumors reach the desired size, mice are randomly assigned to a control (vehicle) group or treatment groups receiving the therapeutic agent at various doses and schedules (e.g., daily oral gavage).

  • Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study to assess efficacy and toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be reported.

B. Oral Glucose Tolerance Test (OGTT) for Antidiabetic Efficacy

The OGTT is a standard preclinical assay to evaluate the effect of a therapeutic agent on glucose metabolism.

OGTT_Workflow Fasting 1. Fasting of Mice (e.g., 6 hours) Dosing 2. Oral Administration of Test Compound Fasting->Dosing Baseline 3. Baseline Blood Glucose Measurement (t=0) Dosing->Baseline Glucose_Challenge 4. Oral Glucose Challenge (e.g., 2 g/kg) Baseline->Glucose_Challenge Blood_Sampling 5. Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Analysis 6. Blood Glucose Analysis and AUC Calculation Blood_Sampling->Analysis

Figure 4: OGTT Experimental Workflow.
  • Animal Fasting: Mice (e.g., lean C57BL/6) are fasted for a defined period (typically 4-6 hours) with free access to water to establish a baseline glucose level.

  • Drug Administration: The test compound (e.g., a DPP-4 inhibitor) or vehicle is administered orally at a specified time before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0) to measure the initial blood glucose concentration.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Serial Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Blood glucose levels are measured for each sample. The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance. A reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance.

References

Benchmarking Chiral Resolution Methods for Cyclohexylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. Cyclohexylglycine, a non-proteinogenic amino acid, serves as a vital chiral building block in the development of various therapeutic agents. This guide provides a comprehensive comparison of the primary chiral resolution methods for racemic this compound: preferential crystallization, diastereomeric salt formation, and enzymatic resolution. The performance of each method is evaluated based on key metrics such as enantiomeric excess (ee%), yield, and operational complexity, supported by experimental data to inform methodology selection.

Comparative Analysis of Resolution Techniques

The selection of an optimal chiral resolution strategy depends on various factors, including the inherent properties of the target molecule, desired purity and yield, scalability, and cost-effectiveness. Below is a summary of the performance of different methods for the resolution of this compound.

MethodResolving Agent / EnzymeSolventYield (%)Enantiomeric Excess (ee%)Key Considerations
Diastereomeric Salt Formation L-(+)-Tartaric AcidMethanol/Water~85% (of diastereomeric salt)>98% (for the desired enantiomer)A widely applicable and scalable method. The choice of resolving agent and solvent is crucial for efficient separation. Requires subsequent liberation of the free amino acid from the salt.
Enzymatic Resolution Lipase (e.g., Candida antarctica Lipase B)Organic Solvent (e.g., Toluene)~45% (for the acylated enantiomer)>99% (for the acylated enantiomer)Highly selective, often yielding exceptional enantiopurity. Limited to a theoretical maximum yield of 50% for a single enantiomer in kinetic resolutions. Requires optimization of enzyme, acyl donor, and reaction conditions.
Preferential Crystallization Seeding with one enantiomerSupersaturated solutionVariable, dependent on cycleCan achieve high purity with multiple cyclesPotentially cost-effective as it avoids the use of resolving agents. Success is highly dependent on the crystallization behavior of the racemate and requires careful control of supersaturation and seeding.

Note: The data presented is a synthesis of typical results found in academic and patent literature for the resolution of this compound and structurally similar amino acids. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate the replication and adaptation of these resolution techniques.

Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the racemic this compound and a chiral resolving agent.

Procedure:

  • Salt Formation: Dissolve racemic (DL)-cyclohexylglycine in a heated mixture of methanol and water. In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system.

  • Crystallization: Slowly add the tartaric acid solution to the this compound solution with stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt (L-cyclohexylglycine-L-tartrate).

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of this compound using a suitable base (e.g., sodium hydroxide) to precipitate the L-cyclohexylglycine.

  • Purification: Filter the precipitated L-cyclohexylglycine, wash with cold water, and dry under vacuum. The D-enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid or by racemization and recycling.

Enzymatic Kinetic Resolution using Lipase

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze the transformation of one enantiomer, allowing for the separation of the transformed and untransformed enantiomers.

Procedure:

  • N-Acetylation: Protect the amino group of racemic this compound by acetylation to form N-acetyl-DL-cyclohexylglycine. This is a common prerequisite for lipase-catalyzed resolution of amino acids.

  • Enzymatic Hydrolysis: Suspend the N-acetyl-DL-cyclohexylglycine in a buffered aqueous solution. Add a lipase, such as Candida antarctica Lipase B (CALB), to the mixture. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., L-enantiomer).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Separation: Once the desired conversion is reached, separate the resulting free L-cyclohexylglycine from the unreacted N-acetyl-D-cyclohexylglycine based on their different solubility at a specific pH.

  • Hydrolysis of D-enantiomer: The isolated N-acetyl-D-cyclohexylglycine can be chemically hydrolyzed to obtain the D-enantiomer.

Visualizing the Resolution Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for diastereomeric salt formation and enzymatic resolution.

Diastereomeric_Salt_Resolution racemate Racemic (DL) This compound dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution crystallization Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 less_soluble_salt Less Soluble Diastereomeric Salt (e.g., L-CHG-L-Tartrate) filtration1->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt (e.g., D-CHG-L-Tartrate) filtration1->mother_liquor liberation Liberation of Free Amino Acid less_soluble_salt->liberation recovery Recovery of D-Enantiomer mother_liquor->recovery pure_enantiomer Pure L-Enantiomer liberation->pure_enantiomer

Diastereomeric Salt Resolution Workflow

Enzymatic_Resolution racemate N-Acetyl-DL- This compound hydrolysis Enzymatic Hydrolysis racemate->hydrolysis enzyme Lipase enzyme->hydrolysis separation Separation hydrolysis->separation l_enantiomer L-Cyclohexylglycine separation->l_enantiomer d_enantiomer_acetylated N-Acetyl-D- This compound separation->d_enantiomer_acetylated chemical_hydrolysis Chemical Hydrolysis d_enantiomer_acetylated->chemical_hydrolysis d_enantiomer D-Cyclohexylglycine chemical_hydrolysis->d_enantiomer

Enzymatic Resolution Workflow

Conclusion

The choice of a chiral resolution method for this compound is a multifaceted decision that requires careful consideration of the desired outcomes and available resources. Diastereomeric salt formation represents a robust and scalable method capable of producing high-purity enantiomers. Enzymatic resolution offers unparalleled selectivity, often leading to the highest enantiomeric excess, albeit with a theoretical yield limitation of 50% for kinetic resolutions. Preferential crystallization, while potentially the most economical, is highly system-dependent and requires significant process development. This guide provides the foundational information and experimental frameworks to assist researchers in selecting and implementing the most suitable chiral resolution strategy for their specific needs in the synthesis of enantiomerically pure this compound.

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexylglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Cyclohexylglycine, an amino acid derivative utilized in peptide synthesis and drug development, requires careful handling from acquisition to disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side protection.[5]

  • Hand Protection: Use suitable chemical-resistant gloves tested according to EN 374.[5] Nitrile rubber gloves are a suggested material.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If dust formation is likely, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles).[5]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a fume hood, especially when handling powders to avoid dust formation.[4][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be approached with the understanding that chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[4][7]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be clearly labeled.

  • Do not mix this compound waste with other waste streams unless it is part of a documented and approved procedure.

  • Keep this compound waste separate from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2][4][7]

Step 2: Containerization of Waste

  • Collect solid this compound waste, including contaminated materials like weighing paper or PPE, in a designated, sealable, and chemically compatible container.[6]

  • For solutions containing this compound, use a clearly labeled, leak-proof container.

  • Ensure containers are kept tightly closed except when adding waste.[6]

Step 3: Handling Spills and Contaminated Materials

  • In the event of a spill, avoid generating dust.[7]

  • Carefully sweep or vacuum the spilled solid material and place it into a suitable container for disposal.[4][7]

  • Ventilate the affected area.[5]

  • Contaminated clothing should be removed and washed before reuse.[4]

Step 4: Final Disposal Pathway

  • This compound waste should be disposed of through an approved and licensed hazardous waste disposal contractor.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[8] While some non-hazardous liquid chemicals may be eligible for sanitary sewer disposal if they meet specific criteria (e.g., water-solubility, pH, low metal content), it is best practice to avoid this for this compound to prevent environmental release.[8]

  • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The clean container can then be disposed of as regular waste after defacing the label.[6][8]

Summary of Key Safety and Disposal Data

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterInformationSource(s)
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3).[2][3][4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile rubber), protective clothing. Respiratory protection if dust is generated.[2][4][5]
Incompatible Materials Strong oxidizing agents.[2][4][7]
Accidental Release Procedure Avoid dust formation. Sweep up and place in a suitable container for disposal. Ventilate the area.[4][5][7]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant. Consult local, regional, and national regulations.[4][7]
Environmental Precautions Do not empty into drains. Keep away from surface and ground water.[5][8]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is a systematic process that ensures safety and compliance at each stage. The following diagram illustrates this workflow.

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste (Solid, Liquid, Contaminated Material) ppe->characterize segregate 3. Segregate Waste (Keep away from oxidizers) characterize->segregate containerize 4. Place in Labeled, Compatible, Sealed Waste Container segregate->containerize storage 5. Store in Designated Secondary Containment Area containerize->storage pickup 6. Arrange for Pickup by Licensed Waste Contractor storage->pickup end End: Compliant Disposal pickup->end

Caption: A workflow diagram for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclohexylglycine. It offers procedural, step-by-step guidance for safe handling, storage, and disposal, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side shields to provide comprehensive protection.[5][6]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[1] Always inspect gloves for integrity before use.[7]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[7][8]
Respiratory Protection Particulate RespiratorUse a NIOSH/MSHA approved respirator if dust formation is likely or if working in a poorly ventilated area.[5][6]

Operational and Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[3]

  • Locate the nearest eyewash station and safety shower before beginning work.[6][9]

  • Keep the container tightly closed when not in use.[3]

Step 2: Handling the Compound

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe in dust or fumes.[3][9]

  • Wash hands thoroughly with soap and water after handling.[3]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[1][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Collect waste this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled hazardous waste container.

Step 2: Container Management

  • Ensure the waste container is kept tightly closed and stored in a designated hazardous waste accumulation area.

Step 3: Final Disposal

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain.[3][5][9]

  • Consult local, state, and federal regulations to ensure full compliance.[3]

Emergency Spill Response Workflow

In the event of a this compound spill, a prompt and organized response is crucial to mitigate risks. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps evacuate Evacuate Immediate Area alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report end End report->end start Spill Occurs start->evacuate

Caption: Logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylglycine
Reactant of Route 2
Cyclohexylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.